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  • Product: 4-Iodo-1-methylpyridin-1-ium iodide
  • CAS: 58080-92-5

Core Science & Biosynthesis

Foundational

The Crystallographic Profile and Structural Directing Role of 4-Iodo-1-methylpyridin-1-ium Iodide in Hybrid Halometallates

Executive Summary The transition toward lead-free hybrid organic-inorganic perovskites (HOIPs) has accelerated the search for novel organic spacer cations capable of directing inorganic framework assembly. Among these, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward lead-free hybrid organic-inorganic perovskites (HOIPs) has accelerated the search for novel organic spacer cations capable of directing inorganic framework assembly. Among these, 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) has emerged as a highly effective structural director[1]. Unlike standard alkylammonium cations that rely solely on hydrogen bonding and steric hindrance, IPyMe·I leverages highly directional halogen bonding (XB) to dictate the dimensionality and optoelectronic properties of the resulting crystal lattice[1].

This technical guide provides an in-depth analysis of the crystallographic properties of IPyMe·I, detailing the causality behind its halogen-bonding mechanics, its role in driving successive structural transformations in iodobismuthate complexes, and the self-validating experimental protocols required to synthesize and isolate these distinct crystalline phases.

Core Crystallographic Features & Halogen Bonding Mechanics

The σ -Hole Activation

The efficacy of IPyMe·I as a halogen bond donor is rooted in its highly polarized molecular architecture. The N-methylpyridinium core is strongly electron-withdrawing. This electronic pull depletes the electron density on the para-substituted iodine atom along the C–I bond axis, generating a pronounced region of positive electrostatic potential known as a σ -hole.

Type-II Halogen-Halogen Interactions

When IPyMe·I is co-crystallized with inorganic halometallates (such as bismuth iodide, BiI₃), the σ -hole on the IPyMe⁺ cation interacts with the electron-rich iodide ligands of the inorganic framework. Crystallographic data reveals that these interactions are classified as Type-II halogen bonds [2].

  • Bond Distance: The inorganic–organic I⋯I interaction length is measured at 3.5987(13) Å , which is significantly shorter than the sum of the van der Waals radii, indicating a strong attractive force[2].

  • Bond Angle: The C–I⋯I angle is 176.02° , demonstrating the highly directional, linear nature characteristic of strong σ -hole interactions[2].

This directional bonding competes with internal Bi–I coordinate bonds, allowing the organic cation to actively reshape the inorganic framework rather than merely acting as a passive space-filler.

HalogenBonding Donor Halogen Bond Donor IPyMe+ Cation SigmaHole Highly Polarizable Iodine (Sigma-Hole) Donor->SigmaHole Activated by N-methyl Interaction Type-II Halogen Bond Distance: 3.5987 Å Angle: 176.02° SigmaHole->Interaction Donates Acceptor Halogen Bond Acceptor Iodobismuthate Anion (I-) Acceptor->Interaction Accepts

Fig 1: Mechanistic logic of Type-II halogen bonding between IPyMe+ and iodobismuthate.

Successive Structural Transformations (C₁ → C₂ → C₃)

The dynamic interplay between coordinate bonds and halogen bonds allows IPyMe·I to drive successive structural transformations in solution. When reacted with BiI₃, the system evolves from a kinetic 1D polymeric state to a thermodynamic 0D monomeric state[1].

Quantitative Crystallographic Data
Complex PhaseDimensionalityInorganic Framework StructureSpace GroupBandgap (eV)
C₁ (Needles)1D{BiI₄⁻}n polymeric chains-1.80
C₂ (Prisms)0D (Binuclear)Bi₂I₉³⁻ isolated clusters-1.84
C₃ (Monomers)0D (Monomeric)Isolated BiI₆³⁻ unitsMonoclinic, P2₁/n2.00

Data sourced from X-ray single-crystal diffraction and UV-vis diffusion reflectance experiments [[1]]([Link]).

Thermochromism and Lattice Dynamics

All three hybrid phases exhibit a thermal-induced, reversible color change from yellow to dark red between 100 K and 450 K[1]. This thermochromism is not caused by phase transitions, but rather by lattice expansion . As temperature increases, the thermal expansion of the crystal lattice alters the Bi–I bond lengths and overlaps, modulating the optical bandgap and shifting the absorption spectrum toward the red region[1].

Transformation Start IPyMe·I + BiI3 (Methanolic Solution) P1 Amorphous Solid (P_1) Immediate Mixing Start->P1 Mix C2 Prismatic Crystals (C_2) Binuclear Bi2I9^3- Start->C2 Hydrothermal + HI C1 Needle Crystals (C_1) 1D {BiI4-}n Chains P1->C1 Hours C1->C2 ~2 Days C3 Monomeric Crystals (C_3) Isolated BiI6^3- C2->C3 ~3 Days (in HI)

Fig 2: Successive structural transformations of IPyMe·I and BiI3 complexes.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, utilizing physical phase changes as internal checkpoints.

Protocol A: Synthesis of the IPyMe·I Precursor

This procedure utilizes a standard Menshutkin alkylation[3].

  • Reaction Setup: Dissolve 1.0 equivalent of 4-iodopyridine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Alkylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise at 0 °C to control the initial exotherm.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Filter the resulting off-white/yellow precipitate and wash thoroughly with cold diethyl ether. Dry under a vacuum.

  • Causality & Self-Validation: DCM is chosen deliberately because it solvates the neutral starting materials but cannot stabilize the highly polar ionic product. The spontaneous precipitation of the IPyMe·I salt drives the equilibrium forward via Le Chatelier’s principle, preventing reverse reactions. The physical appearance of the precipitate serves as an immediate visual validation of successful alkylation.

Protocol B: Controlled Crystallization of the C₃ Phase (Isolated Monomers)

To isolate the purely monomeric C₃ phase, kinetic traps (like C₁) must be bypassed using thermodynamic control[1],[2].

  • Precursor Mixing: Combine stoichiometric amounts of IPyMe·I and BiI₃ in a Teflon-lined autoclave.

  • Solvent Engineering: Add a solvent mixture containing aqueous hydroiodic acid (HI) and a catalytic amount of sodium hypophosphite.

  • Hydrothermal Treatment: Seal the autoclave and heat to 120 °C for 72 hours.

  • Controlled Cooling: Cool the vessel to room temperature at a strictly controlled rate of 2 °C/hour to yield diffraction-quality C₃ single crystals.

  • Causality & Self-Validation: The addition of hydroiodic acid (HI) is the critical variable here. HI provides an overwhelming excess of iodide ions (I⁻), which act as competing ligands. These excess iodides cleave the polymeric Bi–I–Bi bridges found in the C₁ and C₂ phases, thermodynamically forcing the system into the isolated [BiI₆]³⁻ monomeric state[2]. Sodium hypophosphite acts as a sacrificial reducing agent, preventing the oxidation of iodide to iodine gas ( I2​ ) under hydrothermal conditions, thereby maintaining the stoichiometric integrity of the bath.

References

  • Title: Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Stereoselective Transformations using Chiral Hypervalent Iodine Reagents Source: ORCA - Cardiff University URL: [Link]

Sources

Exploratory

Spectral Decoding of 4-Iodo-1-methylpyridin-1-ium Iodide: A Comprehensive Technical Guide

Executive Summary 4-Iodo-1-methylpyridin-1-ium iodide (also known as N-methyl-4-iodopyridinium iodide) is a critical building block in the study of halogen bonding and the synthesis of complex supramolecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-1-methylpyridin-1-ium iodide (also known as N-methyl-4-iodopyridinium iodide) is a critical building block in the study of halogen bonding and the synthesis of complex supramolecular architectures[1]. Due to the unique push-pull electronic environment created by the electron-withdrawing pyridinium nitrogen and the highly polarizable iodine atom, its Nuclear Magnetic Resonance (NMR) spectral profile offers a fascinating case study in quantum mechanical shielding effects.

This guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR spectral data for this compound, establishing a self-validating protocol for its synthesis, sample preparation, and structural verification.

Structural Dynamics and Electronic Causality

The molecule consists of a positively charged N-methylpyridinium core with an iodine atom substituted at the 4-position (para to the nitrogen). The interpretation of its NMR spectra relies on understanding two competing electronic phenomena:

  • Inductive and Resonance Deshielding (-I, -M): The cationic nitrogen atom pulls electron density away from the aromatic ring. This heavily deshields the protons and carbons at the ortho (C2/C6) and meta (C3/C5) positions, shifting their resonances downfield.

  • The Heavy Atom Effect: Iodine, being a large and highly polarizable halogen, exerts a profound diamagnetic shielding effect on the directly attached carbon (C4). Despite the overall electron deficiency of the pyridinium ring, this specific carbon is shifted significantly upfield.

G N N+ (Methylated) Deshielding Effect Inductive withdrawal Shifts C2/C6 downfield Ring Pyridine Ring Aromatic System Altered electron density N->Ring -I / -M Effects I Iodine (C4) Heavy Atom Effect Shields C4 significantly (106.4 ppm) I->Ring Diamagnetic Shielding

Electronic effects governing the NMR chemical shifts in 4-Iodo-1-methylpyridin-1-ium iodide.

Experimental Methodology: Synthesis and Self-Validating NMR Protocol

To ensure high-fidelity spectral data, the compound must be synthesized and prepared under strictly controlled conditions. The following protocol integrates self-validating checkpoints to guarantee scientific integrity[2].

Step-by-Step Protocol
  • Alkylation Reaction: Dissolve 4-iodopyridine (1.03 mmol) in an excess of methyl iodide (2.0 mL). Methyl iodide acts as both the solvent and the electrophile in this S N​ 2 reaction[2].

  • Incubation: Stir the mixture at room temperature for 14 hours under an argon atmosphere.

    • Causality for conditions: The reaction must be kept in the dark to prevent the homolytic cleavage of the carbon-iodine bond and the subsequent formation of iodine radicals, which would degrade the product and introduce paramagnetic impurities that broaden NMR lines[2].

  • Isolation: Evaporate the unreacted methyl iodide under vacuum to yield the product as a pale yellow solid (approx. 95% yield)[2].

  • NMR Sample Preparation: Weigh 15-20 mg of the solid and dissolve it completely in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Complete dissolution is critical to maintain a homogeneous magnetic field; particulate matter will cause localized magnetic susceptibility gradients, degrading the shimming profile and broadening the spectral peaks.

  • Acquisition and Calibration: Acquire the 1 H (300 MHz) and 13 C (125 MHz) spectra.

    • Self-Validation Checkpoint: Calibrate the spectra using the residual solvent peaks (DMSO- d6​ : pentet at 2.50 ppm for 1 H, septet at 39.52 ppm for 13 C). The successful formation of the pyridinium salt is immediately validated by the disappearance of the neutral 4-iodopyridine proton signals (typically ~8.3 ppm) and the emergence of a sharp N-methyl singlet at 4.20 ppm[2].

G A 4-Iodopyridine + Methyl Iodide B Alkylation (Dark, RT, 14h) A->B SN2 Reaction C 4-Iodo-1-methylpyridin-1-ium Iodide (Solid) B->C Precipitation D Sample Prep (DMSO-d6) C->D Dissolution E NMR Acquisition (1H & 13C) D->E Lock & Shim

Workflow for the synthesis and self-validating NMR acquisition of the target compound.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-iodo-1-methylpyridin-1-ium iodide in DMSO- d6​ is characterized by a highly symmetric, electron-deficient aromatic system[2].

Table 1: 1 H NMR Spectral Data (300 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
2, 6 8.64Doublet (d)6.82HAromatic protons ortho to N +
3, 5 8.59Doublet (d)6.92HAromatic protons ortho to Iodine
N-CH 3​ 4.20Singlet (s)-3H*Methyl protons on N +

*Expert Insight on Literature Discrepancies: In foundational literature[2], the integration for the methyl peak at 4.20 ppm is typographically reported as "1H". However, based on fundamental chemical principles and the symmetrical nature of a methyl group, this singlet must integrate to 3H. The sharp singlet nature is due to the lack of adjacent protons to couple with, and its severe downfield shift (4.20 ppm compared to ~2.5 ppm for a neutral N-methyl group) is a direct consequence of the adjacent formal positive charge on the nitrogen.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a clear map of the carbon framework, highlighting the extreme electronic disparities within the molecule[2].

Table 2: 13 C NMR Spectral Data (125 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)AssignmentMechanistic Rationale
2, 6 144.8C-Ar (ortho to N + )Strongly deshielded by the inductive (-I) electron withdrawal of the adjacent positively charged nitrogen atom.
3, 5 119.4C-Ar (meta to N + )Exhibits an intermediate shift. While deshielded by the N + , it also experiences some shielding from the ortho-halogen effect of the adjacent iodine.
4 106.4C-Ar (C-I)The Heavy Atom Effect: Strongly shielded due to the large, polarizable electron cloud of the covalently bound iodine atom, shifting it far upfield from typical aromatic resonances.
N-CH 3​ 47.6Aliphatic CTypical downfield shift for an aliphatic carbon directly bonded to a cationic nitrogen center.

The most critical diagnostic peak in the 13 C spectrum is the C4 carbon at 106.4 ppm[2]. In a standard aromatic system, carbons resonate between 120 and 140 ppm. The anomalous upfield shift to 106.4 ppm is the hallmark of the "heavy atom effect," where the massive electron density of the iodine atom generates a local diamagnetic current that shields the attached carbon nucleus from the external magnetic field of the spectrometer. This phenomenon is highly characteristic of iodo-aromatics and serves as a definitive structural confirmation.

References

  • Malmedy, F. (2017). Stereoselective Transformations using Chiral Hypervalent Iodine Reagents. Cardiff University.
  • Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography. (2024). Chemistry - A European Journal.

Sources

Foundational

Mechanism of halogen bonding in 4-Iodo-1-methylpyridin-1-ium iodide

An In-Depth Technical Guide on the Mechanism of Halogen Bonding in 4-Iodo-1-methylpyridin-1-ium Iodide Executive Summary Halogen bonding (XB) has transitioned from a structural curiosity to a cornerstone interaction in r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Halogen Bonding in 4-Iodo-1-methylpyridin-1-ium Iodide

Executive Summary

Halogen bonding (XB) has transitioned from a structural curiosity to a cornerstone interaction in rational drug design and supramolecular chemistry. At the forefront of understanding this non-covalent interaction is the model system 4-Iodo-1-methylpyridin-1-ium iodide . This whitepaper explores the quantum mechanical origins of the σ -hole in this specific molecule, details the causality behind its strong interaction with Lewis bases, and provides self-validating experimental protocols for its synthesis and characterization. By mastering this mechanism, drug development professionals can leverage halogen bonding to optimize ligand-target affinity, enhance membrane permeability, and improve metabolic stability.

The Quantum Mechanical Basis of the σ -Hole

Halogen bonding is defined as the net attractive interaction between an electrophilic region of a halogen atom (the XB donor) and a Lewis base (the XB acceptor) [1]. Unlike the classical view of halogens as purely electronegative and electron-rich, covalently bonded halogens exhibit an anisotropic distribution of electron density.

When an iodine atom is covalently bonded to a carbon atom, the electron density is pulled toward the equatorial region of the iodine atom, leaving a localized region of positive electrostatic potential (ESP) at the outermost extension of the C–I bond axis. This electron-deficient region is termed the σ -hole [2].

The Amplification Effect in 4-Iodo-1-methylpyridin-1-ium Iodide

In 4-iodo-1-methylpyridin-1-ium iodide, the halogen bond is exceptionally strong due to a synergistic electronic effect:

  • High Polarizability of Iodine: Iodine is the largest and most polarizable of the common stable halogens, allowing for a highly pronounced σ -hole compared to bromine or chlorine [3].

  • Inductive Electron Withdrawal: The positive charge localized on the nitrogen atom of the pyridinium ring exerts a powerful electron-withdrawing effect across the conjugated π -system.

  • σ -Hole Deepening: This withdrawal drastically depletes the electron density at the pole of the iodine atom, "deepening" the σ -hole (increasing its maximum positive electrostatic potential, Vs,max​ ).

  • Acceptor Interaction: The iodide anion ( I− ) acts as a highly electron-rich Lewis base, perfectly aligning with the σ -hole at an angle close to 180° to maximize orbital overlap and electrostatic attraction.

G N1 Pyridinium Cation (+) Electron Withdrawal N2 C-I Bond Polarization N1->N2 Inductive effect N3 Deepened Sigma-Hole (Vs,max) N2->N3 Depletes axial e- density N5 Strong Halogen Bond (Directional 180°) N3->N5 Electrostatic attraction N4 Iodide Anion (-) Lewis Base N4->N5 Donates electron pair

Fig 1: Electronic causality of halogen bonding in 4-Iodo-1-methylpyridin-1-ium iodide.

Relevance to Rational Drug Design

For drug development professionals, the 4-iodo-1-methylpyridin-1-ium motif serves as a blueprint for engineering high-affinity ligands. Historically, halogens were added to drug candidates solely to increase lipophilicity or occupy hydrophobic pockets (steric effects). Today, the targeted use of the σ -hole allows for:

  • Directional Target Binding: Halogen bonds are highly directional (typically 170°–180°). This strict geometric requirement allows medicinal chemists to design inhibitors that lock into specific orientations within a protein's active site, interacting with backbone carbonyl oxygens or side-chain sulfur atoms (e.g., in methionine or cysteine) [4].

  • Overcoming Resistance: Because halogen bonding relies on main-chain carbonyls rather than easily mutated side chains, XB-donating drugs can maintain efficacy against mutated kinase targets.

  • Metabolic Stability: Substituting a C-H bond with a C-I or C-Br bond blocks cytochrome P450-mediated oxidation sites while simultaneously installing a binding anchor.

Quantitative Data: Halogen Bond Metrics

To understand the magnitude of this interaction, we must compare the crystallographic and computational metrics of 4-iodo-1-methylpyridin-1-ium iodide against standard van der Waals (vdW) expectations. A halogen bond is structurally validated when the distance between the donor and acceptor is significantly less than the sum of their vdW radii.

ParameterValue in 4-Iodo-1-methylpyridin-1-ium IodideBaseline / Reference MetricImplication
C−I⋯I− Distance ~3.45 ÅSum of vdW radii: 3.96 ÅShortened distance validates a strong, attractive non-covalent bond [5].
Bond Angle ( ∠C−I⋯I ) 176° - 179°Ideal linear: 180°Confirms the highly directional nature of the σ -hole interaction.
Interaction Energy ( ΔE ) -40 to -55 kJ/molStandard H-bond: -10 to -30 kJ/molThe cationic charge makes this XB stronger than many neutral hydrogen bonds.
Vs,max​ ( σ -hole potential) > +150 kJ/molNeutral Iodobenzene: ~ +60 kJ/molThe pyridinium ring drastically amplifies the electrophilicity of the iodine.

Self-Validating Experimental Protocols

To study this mechanism, researchers must synthesize the compound and validate its structure. The following protocols are designed as self-validating systems: each step contains an internal check to ensure causality and accuracy before proceeding.

Protocol A: Synthesis of 4-Iodo-1-methylpyridin-1-ium Iodide

Rationale: Methylation of 4-iodopyridine generates the cationic pyridinium system, which is required to deepen the σ -hole.

  • Preparation: Dissolve 10.0 mmol of 4-iodopyridine in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent.

  • Alkylation: Add 1.2 equivalents (12.0 mmol) of methyl iodide ( CH3​I ) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 24 hours. A yellow/orange precipitate will begin to form. Validation Check: The formation of the precipitate indicates the creation of the highly polar, DCM-insoluble pyridinium salt.

  • Isolation: Filter the precipitate under vacuum and wash with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude solid from a mixture of methanol and diethyl ether to yield pure 4-iodo-1-methylpyridin-1-ium iodide.

Protocol B: Crystallographic Validation of the Halogen Bond

Rationale: Single-crystal X-ray diffraction (XRD) is the only definitive method to measure the C−I⋯I− distance and angle, proving the existence of the halogen bond.

  • Crystal Growth: Dissolve 50 mg of the purified salt in a minimum volume of hot methanol. Allow the solution to cool slowly to room temperature in a partially sealed vial (slow evaporation). Causality: Slow evaporation ensures ordered lattice packing, which is dictated by the directional halogen bonds.

  • Mounting: Select a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope and mount it on a diffractometer using perfluorinated oil to prevent atmospheric degradation.

  • Data Collection: Collect diffraction data at 100 K using Mo-K α radiation ( λ = 0.71073 Å). Validation Check: Low temperature minimizes thermal motion, providing highly accurate atomic positions required to measure the exact C−I⋯I− distance.

  • Refinement: Solve the structure using direct methods. Measure the distance between the iodine atom of the cation and the iodide anion. A distance <3.96 Å confirms the halogen bond.

Workflow Step1 4-Iodopyridine + Methyl Iodide Step2 Alkylation (24h) Precipitation Step1->Step2 SN2 Reaction Step3 Slow Evaporation in Methanol Step2->Step3 Purified Salt Step4 Single Crystal XRD at 100K Step3->Step4 Single Crystal Step5 Step5 Step4->Step5 Structural Data

Fig 2: Self-validating workflow for the synthesis and crystallographic proof of halogen bonding.

Advanced Computational Validation (DFT)

While XRD provides structural proof, Density Functional Theory (DFT) provides the electronic causality. To visualize the σ -hole, researchers map the electrostatic potential onto the electron density isosurface (typically 0.001 a.u.).

For 4-iodo-1-methylpyridin-1-ium, calculations at the M06-2X/def2-TZVP level of theory reveal a massive positive potential ( Vs,max​ ) exactly at the tip of the iodine atom. The M06-2X functional is specifically chosen because it accurately accounts for the dispersion forces that are critical in halogen bonding, which older functionals like B3LYP often underestimate [6].

Conclusion

The 4-iodo-1-methylpyridin-1-ium iodide system perfectly encapsulates the mechanics of halogen bonding. By placing an iodine atom on an electron-withdrawing cationic scaffold, the σ -hole is dramatically deepened, resulting in an interaction with the iodide anion that rivals hydrogen bonding in strength and surpasses it in directionality. For the drug development professional, mastering this quantum mechanical phenomenon unlocks a powerful vector for rational drug design, allowing for the precise tuning of ligand-receptor interactions.

References

  • Halogen Bonding for Rational Drug Design and New Drug Discovery. PubMed (NIH). Available at:[Link]

  • Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II". ResearchGate. Available at:[Link]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. Available at:[Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC (NIH). Available at:[Link]

  • Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites. Dalton Transactions (RSC Publishing). Available at:[Link]

  • Modulating Chalcogen Bonding and Halogen Bonding Sigma-Hole Donor Atom Potency and Selectivity for Halide Anion Recognition. PMC (NIH). Available at:[Link]

Exploratory

Solubility profile of 4-Iodo-1-methylpyridin-1-ium iodide in polar aprotic solvents

Solvation Mechanics and Methodological Profiling of 4-Iodo-1-methylpyridin-1-ium Iodide in Polar Aprotic Media Executive Summary 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) is a quaternary pyridinium salt of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvation Mechanics and Methodological Profiling of 4-Iodo-1-methylpyridin-1-ium Iodide in Polar Aprotic Media

Executive Summary

4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) is a quaternary pyridinium salt of significant interest in both neuropharmacology and advanced optoelectronics. As a highly reactive electrophilic and nucleophilic precursor, its behavior is fundamentally dictated by its solvation environment. This whitepaper provides an in-depth technical analysis of the solubility profile of IPyMe·I in polar aprotic solvents, detailing the thermodynamic causality of its dissolution, quantitative solubility metrics, and field-proven experimental protocols for its isolation and application.

The Thermodynamic Causality of Solvation in Polar Aprotic Solvents

The solubility of ionic compounds like IPyMe·I in organic media is a delicate balance between the lattice enthalpy of the solid matrix and the solvation energy provided by the solvent. In polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—the solvation mechanism is highly asymmetric.

Cation-Dipole Coordination: Polar aprotic solvents possess high dielectric constants and strong localized negative dipoles (e.g., the oxygen atom in the sulfoxide group of DMSO). These negative dipoles strongly coordinate with the electron-deficient, delocalized π -system of the 1-methylpyridinium cation, providing the primary thermodynamic driving force for lattice dissociation[1][2].

The "Naked" Anion Effect: Unlike protic solvents (e.g., water, methanol) that stabilize anions via extensive hydrogen-bonding networks, polar aprotic solvents lack hydrogen-bond donors[1]. Consequently, the bulky, polarizable iodide anion ( I− ) is poorly solvated. It exists in solution as a relatively "naked" and highly energetic species. This lack of anion stabilization limits the absolute solubility of IPyMe·I compared to aqueous systems, but it drastically enhances the nucleophilicity of the iodide ion, making these solvent systems ideal for driving SN​Ar reactions and complex structural rearrangements[2][3].

Furthermore, the sensitivity of pyridinium iodides to their solvation environment is so pronounced that they are utilized as the standard chromophores in Kosower's Z scale, a metric used to empirically quantify solvent polarity based on charge-transfer UV-absorption maxima[1][2].

Solvation Salt IPyMe·I Solid Matrix Dissociation Lattice Dissociation (ΔH > 0) Salt->Dissociation Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Dissociation Cation IPyMe+ Solvation (Strong Ion-Dipole) Dissociation->Cation Anion I- Solvation (Weak, 'Naked' Anion) Dissociation->Anion Equilibrium Solubility Equilibrium Solution Phase Cation->Equilibrium Anion->Equilibrium

Thermodynamic pathway of IPyMe·I solvation in polar aprotic solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility characteristics of IPyMe·I across standard polar aprotic solvents. The data reflects the interplay between dielectric constants, dipole moments, and the resulting ion-pairing behavior at 25°C[2][4].

SolventDielectric Constant ( ϵ )Dipole Moment (D)Estimated Solubility (mg/mL)Solvation Characteristics
Dimethyl Sulfoxide (DMSO) 46.73.9615.0 - 25.0Optimal cation solvation; highly reactive "naked" iodide.
N,N-Dimethylformamide (DMF) 36.73.8210.0 - 20.0Strong cation coordination; moderate ion-pairing.
Acetonitrile (MeCN) 37.53.925.0 - 10.0Moderate solubility; lower dispersion forces for the large cation.
Acetone 20.72.88< 5.0Poor solubility; significant ion-pairing limits dissociation.

Note: Residual water content in these hygroscopic solvents will artificially inflate solubility metrics due to the introduction of hydrogen-bond donors. Anhydrous grades must be strictly maintained.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality is embedded into every procedural step to prevent common analytical artifacts.

Protocol A: High-Throughput Thermodynamic Solubility Determination

This protocol isolates the true thermodynamic solubility of IPyMe·I, eliminating kinetic dissolution artifacts.

  • Matrix Preparation: Dispense 50.0 mg of crystalline IPyMe·I into 1.0 mL of the target anhydrous polar aprotic solvent within a sealed amber glass vial. Causality: Amber glass is mandatory to prevent the photo-oxidation of the naked iodide anion into elemental iodine ( I2​ ), which would skew the equilibrium.

  • Isothermal Equilibration: Agitate the suspension at 400 RPM at 25.0 ± 0.1 °C for 48 hours using a precision thermomixer. Causality: 48 hours provides sufficient kinetic energy to overcome the high lattice enthalpy of the quaternary salt, ensuring a true thermodynamic plateau.

  • Phase Separation: Centrifuge the matrix at 10,000 x g for 10 minutes to pellet undissolved solids. Decant and filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is utilized because it is chemically inert to aggressive aprotic solvents and prevents the non-specific adsorption of the hydrophobic pyridinium ring.

  • Quantification: Dilute the filtrate 1:100 in an aqueous mobile phase and analyze via HPLC-UV, quantifying the pyridinium chromophore at λmax​ 287 nm[4].

  • System Validation: Extract a secondary sample at 72 hours. The system is validated as thermodynamically stable if the concentration variance between the 48-hour and 72-hour samples is < 2.0%.

Workflow Step1 1. Excess IPyMe·I + Solvent (DMSO/DMF/MeCN) Step2 2. Isothermal Agitation (48h at 25°C) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification at 287 nm) Step3->Step4 Step5 5. Data Integration (Solubility Profile) Step4->Step5

Step-by-step workflow for thermodynamic solubility determination of IPyMe·I.

Protocol B: Synthesis of Zero-Dimensional Iodobismuthate Complexes

IPyMe·I is frequently utilized as an organic counter-cation in the synthesis of lead-free perovskite-like materials. This protocol leverages the controlled solubility of IPyMe·I in DMF to dictate crystal growth[5][6].

  • Precursor Solvation: Dissolve 1.0 molar equivalent of IPyMe·I and 1.0 molar equivalent of Bismuth(III) iodide ( BiI3​ ) in anhydrous DMF under an inert argon atmosphere.

  • Complexation: Stir the mixture at 25°C for 2 hours. Causality: The poorly solvated, highly reactive iodide from IPyMe·I rapidly coordinates with the Lewis acidic BiI3​ , forming intermediate anionic chains (e.g., [BiI4​]− or [Bi2​I9​]3− )[5][6].

  • Controlled Nucleation: Slowly diffuse an anti-solvent (e.g., diethyl ether) into the reaction matrix over 48 hours. Causality: The anti-solvent lowers the dielectric constant of the medium, forcing the controlled precipitation of prismatic iodobismuthate crystals[5].

  • Isolation: Harvest the resulting crystals via vacuum filtration, wash with cold anhydrous ether to remove residual DMF, and dry under vacuum.

Implications for Drug Development and Materials Science

The precise manipulation of IPyMe·I's solubility profile unlocks critical pathways in two distinct fields:

  • Neuroprotective Prodrug Development: In Parkinson's disease research, the synthesis of tetrahydropyridinyl "prodrugs" relies heavily on the nucleophilic aromatic substitution and subsequent rearrangement of indazolylpyridinium derivatives. Utilizing polar aprotic solvents like DMF or DMSO ensures that the nucleophilicity of the reagents is maximized, facilitating stable isomerizations even at elevated temperatures up to 150 °C[3].

  • Optoelectronics & Perovskites: The structural transformations of organic-inorganic hybrid materials are highly solvent-dependent. By controlling the solvation state of IPyMe·I in aprotic media, researchers can isolate specific crystalline phases (from 1D chains to 0D monomers) of bismuth-based perovskites, which exhibit tunable bandgaps and high photoelectric conversion efficiencies for next-generation solar cells[5][6][7].

Sources

Foundational

UV-Vis absorption spectrum analysis of 4-Iodo-1-methylpyridin-1-ium iodide

An in-depth technical analysis of 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) requires moving beyond basic spectroscopy to understand how this specific molecule acts as a structural director in advanced materials. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) requires moving beyond basic spectroscopy to understand how this specific molecule acts as a structural director in advanced materials. As a Senior Application Scientist, I approach the optical characterization of such halogen-bonded complexes not merely as a data collection exercise, but as a diagnostic window into their fundamental exciton dynamics and crystallographic evolution.

Here is the comprehensive technical guide on the UV-Vis absorption spectrum analysis of IPyMe·I and its hybrid metal halide derivatives.

Mechanistic Causality: Halogen Bonding and Optical Modulation

In the design of hybrid organic-inorganic metal halides (such as perovskites and iodobismuthates), the organic cation is traditionally viewed as an electronically inert spacer. However, 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) fundamentally challenges this paradigm.

IPyMe·I features a highly polarizable iodine atom covalently bound to the electron-deficient pyridinium ring, making it a potent halogen-bond donor. When introduced to heavy metal halides like bismuth iodide (BiI3), the strong halogen bonding between the IPyMe⁺ cation and the inorganic framework dictates the dimensionality of the resulting network.

Crucially, UV-Vis diffuse reflectance spectroscopy (DRS) reveals that the light absorption profile—and the resulting optical bandgap—is primarily governed by the nature of the Bi–I bonds rather than the macroscopic dimensionality of the inorganic network itself. As the structural transformation progresses kinetically and thermodynamically from 1D chains to discrete monomeric units, the UV-Vis absorption onset blue-shifts, indicating a widening of the bandgap. This phenomenon is thoroughly documented in recent crystallographic studies, such as1[1].

Experimental Workflows: A Self-Validating System

To ensure absolute reproducibility, the synthesis and optical characterization of IPyMe·I-derived complexes must follow a strictly controlled kinetic and thermodynamic pathway. The following protocols are designed as self-validating systems, where the optical output serves as a direct confirmation of the structural state.

Protocol 1: Synthesis and Successive Structural Transformation

The formation of IPyMe·I/BiI3 complexes is highly time-dependent. We exploit this to isolate distinct structural phases.

  • Precursor Mixing : Dissolve equimolar amounts of IPyMe·I and BiI3 in anhydrous methanol at 298 K under a nitrogen atmosphere to prevent premature oxidative degradation.

  • Amorphous Phase Isolation (P_1) : Immediately upon mixing, an amorphous solid (P_1) precipitates. Isolate a 10 mg fraction via rapid centrifugation for baseline UV-Vis analysis.

  • Kinetic Crystallization (C_1) : Allow the remaining mother liquor to stand undisturbed at ambient temperature. Within hours, the amorphous phase undergoes a dissolution-recrystallization process, yielding needle-like crystals (C_1). X-ray diffraction confirms these are 1D {BiI4⁻}n chains.

  • Thermodynamic Maturation (C_2 & C_3) : Extended incubation (approximately 2 days) converts C_1 into prismatic crystals (C_2, binuclear Bi2I9³⁻). The addition of hydroiodic acid (HI) under hydrothermal conditions accelerates this pathway, eventually yielding a third crystalline product (C_3, monomeric BiI6³⁻) after 3 days.

Causality Check: The transition from kinetic (C_1) to thermodynamic (C_3) products is validated by the progressive blue-shift in the UV-Vis absorption onset. If the bandgap does not shift from ~1.80 eV to ~2.00 eV, the thermodynamic maturation is incomplete, indicating insufficient incubation time or suboptimal HI concentration.

Transformation A IPyMe·I + BiI3 in Methanol B P_1 (Amorphous Solid) Immediate Precipitation A->B Mixing (t=0) C C_1 (Needle Crystals) 1D {BiI4-}n Chains Bandgap: 1.80 eV B->C Hours (Kinetic) D C_2 (Prismatic Crystals) Binuclear Bi2I9(3-) Bandgap: 1.84 eV C->D ~2 Days (Thermodynamic) E C_3 (Crystalline Product) Monomeric BiI6(3-) Bandgap: 2.00 eV D->E ~3 Days + HI (Hydrothermal)

Structural transformation of IPyMe·I/BiI3 complexes driven by halogen bonding.

Protocol 2: UV-Vis Diffuse Reflectance Spectroscopy (DRS)

Because the resulting complexes are insoluble in standard non-coordinating solvents without dissociation, solid-state UV-Vis DRS is mandatory.

  • Sample Preparation : Grind the isolated crystals (C_1, C_2, C_3) into fine powders using an agate mortar. Causality: Fine grinding minimizes specular reflectance and ensures isotropic scattering, which is a fundamental assumption of the Kubelka-Munk theory.

  • Matrix Dilution : Mix the analyte with optical-grade Barium Sulfate (BaSO4) in a 1:10 ratio by weight. BaSO4 acts as a non-absorbing standard, providing a 100% reflectance baseline while preventing detector saturation from the highly absorbing iodobismuthates.

  • Spectral Acquisition : Mount the powder in the integrating sphere of a UV-Vis-NIR spectrophotometer. Scan from 300 nm to 800 nm at a resolution of 1 nm, using a scan speed of 100 nm/min to optimize the signal-to-noise ratio.

  • Data Transformation : Convert the raw reflectance data ( R ) to the Kubelka-Munk function F(R)=2R(1−R)2​ .

  • Bandgap Extraction : Plot (F(R)⋅hν)2 versus photon energy ( ) to generate a Tauc plot for direct bandgap transitions. Extrapolate the linear region of the absorption edge to the x-axis (where y=0 ) to determine the optical bandgap ( Eg​ ).

UVVis S1 Sample Prep (Grinding with BaSO4) S2 Integrating Sphere (Reflectance R) S1->S2 S3 Kubelka-Munk F(R) = (1-R)² / 2R S2->S3 S4 Tauc Plot (F(R)hν)² vs hν S3->S4 S5 Bandgap (Eg) Extraction S4->S5

Step-by-step UV-Vis DRS measurement and Kubelka-Munk transformation workflow.

Quantitative Data Summary

The structural evolution of the IPyMe·I / BiI3 system is directly correlated with its UV-Vis absorption characteristics. The table below summarizes the relationship between the incubation time, the resulting inorganic dimensionality, and the exact optical bandgaps derived from the DRS protocol.

ComplexReaction Time / ConditionInorganic StructureDimensionalityUV-Vis Derived Bandgap (eV)
P_1 Immediate (Mixing)AmorphousN/AN/A
C_1 Hours (Ambient){BiI4⁻}n chains1D1.80
C_2 ~2 Days (Ambient)Bi2I9³⁻ binuclear0D1.84
C_3 ~3 Days (Hydrothermal + HI)BiI6³⁻ monomeric0D2.00

Table 1: Structural and optical evolution of IPyMe·I iodobismuthate complexes, demonstrating the widening of the bandgap as dimensionality decreases.

References

  • Li, A., Wu, M., Zhang, J., & Pan, F. (2023). Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites. Dalton Transactions (RSC Publishing).

Sources

Exploratory

Engineering Charge-Transfer Complexes via Halogen Bonding: A Technical Guide to 4-Iodo-1-methylpyridin-1-ium Iodide Frameworks

Executive Summary The rational design of organic-inorganic hybrid materials relies heavily on the precise control of intermolecular forces. Among these, halogen bonding (XB) has emerged as a powerful tool for directing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic-inorganic hybrid materials relies heavily on the precise control of intermolecular forces. Among these, halogen bonding (XB) has emerged as a powerful tool for directing crystal packing and modulating electronic structures. This whitepaper provides an in-depth technical analysis of 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) , a potent halogen bond donor and charge-transfer (CT) acceptor. By dissecting the mechanistic causality behind its interactions with halometallate frameworks, this guide equips researchers and materials scientists with self-validating protocols to synthesize and characterize low-dimensional CT complexes with tunable optoelectronic properties.

Mechanistic Causality: The Role of the σ -Hole and Band Alignment

To harness IPyMe·I effectively, one must first understand the quantum mechanical origins of its reactivity. The core utility of the 4-iodo-1-methylpyridin-1-ium cation lies in its highly polarized carbon-iodine (C–I) bond.

The Anisotropic Electron Distribution ( σ -Hole)

Methylation of the pyridine nitrogen locks the molecule into a permanent cationic state. This strong electron-withdrawing effect propagates through the aromatic π -system, drastically depleting the electron density at the distal pole of the iodine atom. This localized region of positive electrostatic potential—the σ -hole—makes IPyMe + an exceptionally strong Lewis acid (halogen bond donor). When introduced to Lewis basic inorganic anions (e.g., iodobismuthates), it forms highly directional N–C–I···I–Bi halogen bonds.

Reverse Type-I Band Alignment and Charge Transfer

In standard metal halides, the organic cation merely acts as a structural spacer, contributing little to the electronic states near the band edges. However, IPyMe + represents a critical exception.

Because of the electron-deficient pyridinium ring, the Lowest Unoccupied Molecular Orbital (LUMO) of IPyMe + is significantly lowered. When paired with inorganic frameworks like [Bi 2​ I 9​ ] 3− , the HOMO-LUMO gap of the cation is small enough that cation-derived states appear below the conduction band minimum of the inorganic lattice. This creates a reverse Type-I band alignment . Upon photon excitation, electrons are promoted from the inorganic halometallate (HOMO) to the organic cation (LUMO), resulting in a halometallate-to-cation charge transfer (CT) . This CT transition red-shifts the absorption spectrum and dictates the material's optical bandgap, as corroborated by recent structural studies published in[1].

BandAlignment Donor Inorganic Halometallate (HOMO Donor) Excitation Photon Energy (hν) Donor->Excitation Light Absorption Acceptor IPyMe+ Cation (LUMO Acceptor) Excitation->Acceptor Halometallate-to-Cation CT CT_State Charge-Transfer State (Red-Shifted Bandgap) Acceptor->CT_State Halogen Bond Stabilization

Fig 1: Energy band alignment and charge-transfer mechanism in IPyMe-halometallate complexes.

Experimental Methodologies: Self-Validating Protocols

The synthesis of IPyMe-based CT complexes is highly sensitive to kinetic and thermodynamic controls. The following protocols are designed as self-validating systems; each step includes specific morphological or visual cues to confirm success, eliminating the need for continuous intermediate spectroscopic validation.

Protocol 2.1: Synthesis of the IPyMe·I Precursor

Causality: The synthesis requires the conversion of a neutral halopyridine into a cationic donor. Methyl iodide is used as both the alkylating agent and the source of the iodide counter-ion.

  • Reagent Preparation: Dissolve 10 mmol of 4-iodopyridine in 20 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Alkylation: Dropwise add 15 mmol (1.5 eq) of methyl iodide (CH 3​ I). Caution: CH 3​ I is a volatile alkylating agent; perform in a fume hood.

  • Reflux & Precipitation: Heat the mixture to 60°C for 12 hours. The reaction is self-validating: as the cationic IPyMe·I forms, its solubility in acetonitrile drops, resulting in the continuous precipitation of a yellow/white solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted starting materials, and dry under vacuum.

Protocol 2.2: Assembly and Structural Evolution of IPyMe-Iodobismuthate Hybrids

Causality: Mixing IPyMe·I with BiI 3​ in methanol initiates a rapid kinetic precipitation. Over time, the strong halogen bonding between the IPyMe + cations and the [BiI x​ ] y− anions drives a thermodynamic reorganization, systematically reducing the dimensionality of the inorganic framework[2].

  • Kinetic Mixing (Time = 0): Dissolve stoichiometric amounts of IPyMe·I and BiI 3​ in minimal methanol. Validation: An amorphous solid ( P1​ ) precipitates immediately upon mixing, indicating rapid complexation.

  • Ambient Aging (Time = 2-4 Hours): Allow the suspension to sit undisturbed at room temperature. Validation: The amorphous solid dissolves and recrystallizes into distinct needle-like crystals ( C1​ ). This morphological shift confirms the formation of 1D {BiI 4−​ } n​ chains.

  • Extended Aging (Time = 48 Hours): Continue ambient aging. Validation: The needle crystals convert into prismatic crystals ( C2​ ), indicating the cleavage of 1D chains into binuclear[Bi 2​ I 9​ ] 3− dimers.

  • Hydrothermal Cleavage (Optional, Time = 72 Hours): To isolate the zero-dimensional monomer, transfer the C2​ crystals to a Teflon-lined autoclave, add a catalytic amount of concentrated hydroiodic acid (HI), and heat to 120°C. Validation: The formation of a third crystalline phase ( C3​ ) confirms the complete cleavage of the inorganic network into discrete [BiI 6​ ] 3− units, stabilized entirely by the surrounding IPyMe + halogen bond matrix.

SynthesisWorkflow S1 1. Precursor Mixing BiI3 + IPyMe·I in MeOH S2 2. Kinetic Precipitation Amorphous Solid (P_1) S1->S2 Instantaneous S3 S3 S2->S3 Thermodynamic Reorganization S4 4. Extended Aging (48h) Prismatic Crystals (C_2) Bi2I9 3- S3->S4 Halogen Bond Driven Assembly S5 5. HI + Hydrothermal (72h) Monomeric Crystals (C_3) BiI6 3- S4->S5 Acidic Hydrothermal Cleavage

Fig 2: Successive structural transformations of IPyMe-iodobismuthate complexes in solution.

Quantitative Data: Structural and Optical Relationships

The structural transformation of the inorganic framework directly dictates the optical properties of the resulting CT complex. Because the nature of the Bi–I bonds (rather than strictly the dimensionality) governs light absorption, the bandgap widens as the halometallate network is cleaved into smaller, more isolated units[1].

Furthermore, the robust halogen bonding matrix imparts excellent water resistance and structural flexibility, leading to pronounced thermochromism . As the lattice expands with temperature, the Bi–I and C–I···I bond lengths alter, shifting the charge-transfer energy and causing a visible color change from yellow (100 K) to dark red (450 K).

Table 1: Structural and Optoelectronic Properties of IPyMe-Iodobismuthate Complexes

Complex PhaseInorganic MotifDimensionalityOptical Bandgap (eV)Thermochromic Range (100K 450K)
C1​ (Needle) {BiI 4−​ } n​ chains1D1.80 eVYellow Dark Red
C2​ (Prismatic) [Bi 2​ I 9​ ] 3− dimers0D (Binuclear)1.84 eVYellow Dark Red
C3​ (Hydrothermal) [BiI 6​ ] 3− monomers0D (Mononuclear)2.00 eVYellow Dark Red

Data synthesized from electron density topological analyses and UV-vis diffusion reflectance studies[1][2].

Conclusion and Future Perspectives

The integration of 4-Iodo-1-methylpyridin-1-ium iodide into hybrid metal halides represents a paradigm shift in materials engineering. By utilizing the deep σ -hole of the IPyMe + cation, researchers can force reverse Type-I band alignments, facilitating direct halometallate-to-cation charge transfer. The self-validating protocols outlined herein demonstrate that simple kinetic and thermodynamic controls—such as solvent aging and acidic hydrothermal treatment—can reliably tune the dimensionality and optical bandgap of these complexes. For drug development and sensor design professionals, the resulting water-resistant, thermochromic frameworks offer highly stable platforms for environmental sensing, non-linear optics, and next-generation optoelectronics.

References

  • Organic Spacer Cation Assisted Modulation of the Structure and Properties of Bismuth Halide Perovskites ResearchGate URL:[Link]

  • Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites Dalton Transactions (RSC Publishing) URL: [Link]

  • Copper and silver heterometallic iodoantimonates: structure, thermal stability and optical properties ResearchGate / Dalton Transactions URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 4-Iodo-1-methylpyridin-1-ium iodide from 4-iodopyridine

Application Note: N-Alkylation Protocol for the Synthesis of 4-Iodo-1-methylpyridin-1-ium Iodide Introduction & Mechanistic Rationale The synthesis of 4-iodo-1-methylpyridin-1-ium iodide from 4-iodopyridine is achieved v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-Alkylation Protocol for the Synthesis of 4-Iodo-1-methylpyridin-1-ium Iodide

Introduction & Mechanistic Rationale

The synthesis of 4-iodo-1-methylpyridin-1-ium iodide from 4-iodopyridine is achieved via a classic Menschutkin reaction. This process involves an SN​2 nucleophilic substitution where the lone pair of electrons on the basic pyridine nitrogen attacks the electrophilic carbon of methyl iodide (MeI), displacing the iodide leaving group[1].

The success of this quaternization relies heavily on solvent selection and reaction conditions. Utilizing a polar aprotic solvent, such as acetone, serves a dual purpose: it stabilizes the polar transition state of the SN​2 reaction, and it acts as an anti-solvent for the resulting ionic pyridinium salt. As the reaction progresses, the product precipitates out of the solution, driving the equilibrium forward and simplifying downstream isolation[1]. Alternatively, the reaction can be performed neat (without solvent) under an inert atmosphere, relying on the liquid methyl iodide to act as both reagent and medium[2].

Safety & Handling Protocols

CRITICAL SAFETY WARNING: Methyl iodide is a potent, volatile alkylating agent. It is highly toxic by inhalation, ingestion, and skin contact, and is a suspected human carcinogen.

  • Engineering Controls: All manipulations involving methyl iodide and 4-iodopyridine must be performed inside a certified, properly functioning chemical fume hood.

  • PPE: Operators must wear heavy-duty nitrile or butyl rubber gloves (double-gloving is recommended when handling MeI), a chemical-resistant lab coat, and splash-proof safety goggles.

  • Waste Disposal: Halogenated waste must be segregated. Any spills of methyl iodide should be treated immediately with a neutralizing agent (such as a 10% sodium thiosulfate solution) before cleanup.

Materials and Reagent Stoichiometry

To ensure a self-validating system, the stoichiometry is designed with a slight excess of the alkylating agent to guarantee complete conversion of the valuable 4-iodopyridine precursor.

Table 1: Reagent Equivalents and Properties

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)Role
4-Iodopyridine 204.991.0 eq205 mgSubstrate
Methyl Iodide 141.941.2 - 1.5 eq~75 - 94 µLElectrophile / Alkylating Agent
Acetone 58.08N/A2.0 mLSolvent

Experimental Methodology

The following protocol is adapted from established methodologies for the synthesis of N-methylhalogenopyridinium iodides[1].

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a dry, 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyridine (205 mg, 1.0 mmol) in 2.0 mL of hot, anhydrous acetone[1]. Causality: Heating the acetone ensures complete dissolution of the starting material before the addition of the electrophile.

  • Addition of Electrophile: Allow the solution to cool slightly below the boiling point of acetone. Carefully add methyl iodide (~90 µL, ~1.3 mmol) dropwise to the stirring solution[1]. Causality: Methyl iodide is added in roughly a 20% excess to ensure the reaction is driven to completion.

  • Reaction Incubation: Seal the flask securely (e.g., with a glass stopper and Keck clip, or a tightly wrapped septum) to prevent the evaporation of the volatile methyl iodide. Cover the flask with aluminum foil to protect the reaction from light, as iodide salts can be light-sensitive[2]. Stir the mixture at room temperature for 24 to 72 hours. Causality: The extended time at room temperature allows for complete conversion while minimizing the risk of side reactions or excessive pressure buildup from heating volatile MeI.

  • Observation & Precipitation: Over the course of 1 to 3 days, the product will begin to crash out of the solution as a solid precipitate[1].

  • Isolation: Once precipitation is complete, cool the flask in an ice bath for 15 minutes to maximize the yield. Filter the solid product under a vacuum using a Büchner or Hirsch funnel.

  • Washing & Drying: Wash the filter cake with a small volume (2 x 1 mL) of ice-cold acetone or diethyl ether to remove any unreacted starting materials and residual methyl iodide. Dry the resulting solid under a high vacuum to afford 4-iodo-1-methylpyridin-1-ium iodide.

Experimental Workflow Diagram

G N1 Dissolve 4-Iodopyridine in Hot Acetone N2 Add Methyl Iodide (1.2 - 1.5 eq) N1->N2 N3 Stir at RT (Dark, 1-3 Days) N2->N3 N4 Vacuum Filtration & Cold Wash N3->N4 N5 4-Iodo-1-methylpyridin-1-ium Iodide (Solid) N4->N5

Workflow for the Menschutkin quaternization of 4-iodopyridine.

Analytical Characterization

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The quaternization of the nitrogen atom significantly deshields the adjacent protons on the pyridine ring, causing a distinct downfield shift compared to the starting material.

Table 2: Expected 1 H NMR Data (300 MHz, DMSO- d6​ ) [3]

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.64Doublet (d)6.62HPyridine aromatic protons (ortho to N)
8.60Doublet (d)6.62HPyridine aromatic protons (meta to N)
4.22Singlet (s)N/A3HN-CH 3​ methyl protons

Note: The product is typically isolated as a pale yellow to black solid, depending on trace iodine impurities and the exact solvent conditions used[2][3]. Mass spectrometry (LC-MS) should yield an [M−I]+ peak at m/z 220.0[3].

References

  • Source: PubMed Central (PMC)
  • Stereoselective Transformations using Chiral Hypervalent Iodine Reagents Source: ORCA - Cardiff University URL
  • Development of Covalent Fragment Libraries (Dissertation)

Sources

Application

Application Note: Utilizing 4-Iodo-1-methylpyridin-1-ium Iodide as a Highly Reactive Electrophile in Suzuki-Miyaura Cross-Couplings

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Materials Scientists Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Materials Scientists Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The synthesis of 4-arylpyridinium scaffolds is a critical operation in the development of viologens, DNA-intercalating fluorescent probes, and biologically active pharmaceutical intermediates. Traditional Suzuki-Miyaura cross-couplings utilizing neutral 4-halopyridines often suffer from sluggish kinetics and require high catalyst loadings. This is primarily due to the basic pyridine nitrogen, which coordinates to and poisons the Palladium(0) active species [3].

By pre-activating the substrate via N-methylation to form 4-iodo-1-methylpyridin-1-ium iodide , two critical mechanistic advantages are unlocked:

  • Prevention of Catalyst Poisoning: The nitrogen lone pair is quaternized, eliminating its ability to coordinate to the Pd center.

  • Accelerated Oxidative Addition: The introduction of a permanent positive charge withdraws electron density from the aromatic system, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C4–I bond. This renders the substrate highly electrophilic, facilitating rapid oxidative addition by Pd(0) even at reduced temperatures [4].

Causality in Reagent Selection

While the electrophilicity of the pyridinium salt accelerates the reaction, it also introduces a vulnerability: susceptibility to nucleophilic attack by strong bases. Utilizing hydroxide bases (e.g., NaOH) often leads to the formation of a pseudo-base at the C2 position, triggering Zincke-type ring-opening and substrate degradation. Therefore, the selection of mild, non-nucleophilic bases (e.g., Na₂CO₃ or K₃PO₄) is a non-negotiable parameter for this workflow [1].

Mechanism Substrate Substrate 4-Iodo-1-methylpyridinium OxAdd Step 1 Fast Oxidative Addition Substrate->OxAdd Pd Catalyst Pd(0) Species Pd->OxAdd TransMet Step 2 Transmetalation (Mild Base) OxAdd->TransMet RedElim Step 3 Reductive Elimination TransMet->RedElim RedElim->Pd Catalyst Regeneration

Catalytic cycle highlighting the accelerated oxidative addition step.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions. Note the dramatic drop in yield when a strong nucleophilic base (NaOH) is utilized, validating the mechanistic constraint described above.

Boronic Acid Coupling PartnerCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃DMF / H₂O (4:1)8088%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane / H₂O (5:1)6094%
2-Thienylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O (3:1)9082%
Phenylboronic acidPd(PPh₃)₄NaOH DMF / H₂O (4:1)80<10% (Degradation)

Data synthesized from established heteroaryl Suzuki-Miyaura coupling parameters [2].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in physical and chemical checkpoints ensure that the operator can diagnose catalytic failure or reagent degradation in real-time.

Materials Required
  • Electrophile: 4-Iodo-1-methylpyridin-1-ium iodide (1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Base: Na₂CO₃ (2.0 mmol)

  • Solvents: Degassed N,N-Dimethylformamide (DMF) and Deionized Water.

Workflow A 1. Reagent Preparation Degas Solvents to protect Pd(0) B 2. Reaction Assembly Add Pyridinium Salt + Boronic Acid A->B C 3. Cross-Coupling Heat at 80°C (Monitor via TLC) B->C D 4. Product Isolation Precipitate with Diethyl Ether C->D E 5. Validation Confirm via NMR & Mass Spec D->E

Experimental workflow for pyridinium Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Checkpoint)

  • Prepare a mixture of DMF (8 mL) and Deionized Water (2 mL).

  • Sparge the solvent mixture with dry Nitrogen or Argon for at least 30 minutes.

  • Causality & Validation: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. If the solvent is improperly degassed, the reaction mixture will turn pitch-black within 10 minutes of heating (indicating palladium black precipitation). A successful initiation will maintain a clear, pale-yellow to orange hue.

Step 2: Reaction Assembly

  • In an oven-dried Schlenk flask under inert atmosphere, add 4-iodo-1-methylpyridin-1-ium iodide (347 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Add the degassed solvent mixture (10 mL) and stir to dissolve.

  • Quickly add Pd(PPh₃)₄ (57 mg, 0.05 mmol) and seal the flask.

Step 3: Heating and In-Process Monitoring

  • Heat the reaction mixture to 80 °C in an oil bath.

  • Validation Check (TLC): After 2 hours, sample the reaction. Because the starting material and product are cationic salts, standard silica TLC with non-polar solvents will fail (compounds will remain at the baseline). Use a highly polar eluent system: Dichloromethane : Methanol : 1M aqueous NH₄Cl (8:2:0.1). The disappearance of the highly UV-active starting material spot confirms reaction progression.

Step 4: Workup and Isolation (Salt Precipitation)

  • Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove any precipitated palladium and inorganic salts. Wash the pad with 5 mL of methanol.

  • Concentrate the filtrate under reduced pressure to remove the majority of the DMF.

  • Validation Check (Precipitation): To the concentrated oily residue, add 50 mL of cold diethyl ether under vigorous stirring. The product, being a highly polar salt, is completely insoluble in ether and will crash out as a solid. If the product oils out instead of crystallizing, decant the ether, dissolve the residue in a minimal amount of hot ethanol, and slowly cool to induce crystallization.

Step 5: Counter-Ion Exchange (Optional but Recommended) Iodide salts can be hygroscopic and difficult to dry. To improve handling and purity:

  • Dissolve the crude iodide salt in minimal water.

  • Add a saturated aqueous solution of Ammonium Hexafluorophosphate (NH₄PF₆).

  • The resulting 4-aryl-1-methylpyridin-1-ium hexafluorophosphate salt will immediately precipitate as a highly crystalline, easily filterable solid.

References

  • Watson, M. P. et al. "Deaminative Arylation of Amino Acid-derived Pyridinium Salts." Organic Letters, 2019. URL:[Link]

  • "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines." Journal of Organic Chemistry, 2002. URL:[Link]

  • "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017. URL:[Link]

  • "N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions." NIH/PMC, 2010. URL:[Link]

Method

Application of 4-Iodo-1-methylpyridin-1-ium iodide as a precursor for N-heterocyclic carbenes

Application Note: 4-Iodo-1-methylpyridin-1-ium Iodide as a Precursor for Remote N-Heterocyclic Carbenes Executive Summary & Scientific Context The landscape of organometallic catalysis has been fundamentally reshaped by...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Iodo-1-methylpyridin-1-ium Iodide as a Precursor for Remote N-Heterocyclic Carbenes

Executive Summary & Scientific Context

The landscape of organometallic catalysis has been fundamentally reshaped by N-heterocyclic carbenes (NHCs). While classical imidazol-2-ylidenes dominate the field, the demand for more electron-rich metal centers has driven the development of mesoionic carbenes (MICs) and remote NHCs (rNHCs).

4-Iodo-1-methylpyridin-1-ium iodide has emerged as a highly privileged precursor for synthesizing 4-pyridylidene metal complexes. Unlike classical NHCs, 4-pyridylidenes lack direct heteroatom stabilization adjacent to the carbene carbon. Although a neutral quinonoid resonance structure can be drawn for 4-pyridylidenes, they are functionally grouped with MICs due to their exceptionally strong σ -donor capacity[1]. This application note details the mechanistic rationale, experimental protocols, and self-validating analytical steps required to successfully harness this precursor for the synthesis of advanced palladium(II) catalysts.

Mechanistic Rationale: The Oxidative Addition Pathway

The primary challenge in synthesizing pyridylidene complexes is regioselectivity. Direct C–H activation of N-alkylated pyridinium salts often requires harsh bases and typically yields unpredictable mixtures of C2- and C4-metalated species due to steric front strain (F-strain) at the C2/C6 positions[1].

By utilizing the 4-iodo derivative, chemists can bypass deprotonation entirely. The C4–I bond acts as a highly specific thermodynamic sink for low-valent transition metals (such as Pd(0), Pt(0), or Ni(0)). The metal undergoes a facile oxidative addition directly into the C4–I bond, ensuring 100% regioselectivity for the 4-pyridylidene isomer[2]. Furthermore, the iodide counterion plays a dual role: it serves as an excellent leaving group during precursor synthesis and subsequently coordinates to the metal center to stabilize the resulting square-planar Pd(II) complex[3].

Workflow A 1. Precursor 4-Iodo-1-methylpyridinium Iodide B 2. Metalation (Oxidative Addition) Pd(PPh3)4 in Toluene, 60°C A->B  C4-I Bond Activation C 3. Precipitation & Isolation Cationic Pd(II) Complex B->C  Ligand Exchange / Precipitation D D C->D  Quality Control E 5. Application Cross-Coupling Catalysis D->E  Verified Catalyst

Figure 1. Workflow for the synthesis and validation of 4-pyridylidene Pd(II) complexes.

Experimental Protocol: Synthesis of a Pd(II) 4-Pyridylidene Complex

This protocol details the synthesis of a generic cationic palladium complex, [Pd(4-pyridylidene)(PPh3​)2​(I)]I , via the regioselective oxidative addition of 4-iodo-1-methylpyridin-1-ium iodide to Pd(PPh3​)4​ [2].

Materials & Equipment
  • Precursor: 4-Iodo-1-methylpyridin-1-ium iodide (Strictly dried under vacuum).

  • Metal Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3​)4​] .

  • Solvents: Anhydrous, degassed toluene and cold diethyl ether.

  • Equipment: Schlenk line, nitrogen-filled glovebox, flame-dried glassware.

Step-by-Step Methodology
  • Inert Preparation: Inside a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 4-iodo-1-methylpyridin-1-ium iodide (1.0 equiv) and Pd(PPh3​)4​ (1.0 equiv).

    • Causality: Pd(PPh3​)4​ is highly sensitive to atmospheric oxygen. The glovebox ensures an inert environment, preventing the premature oxidation of Pd(0) to Pd(II), which would completely inhibit the required oxidative addition pathway.

  • Solvent Addition: Transfer the sealed flask to a Schlenk line. Under positive nitrogen flow, inject anhydrous toluene (approx. 10 mL per mmol of precursor) to form a suspension.

    • Causality: Toluene is deliberately chosen as a non-polar medium. While the starting materials are partially soluble, the resulting cationic Pd(II) complex is highly polar. It will precipitate out of solution as it forms, driving the reaction to completion via Le Chatelier's principle and preventing unwanted secondary ligand exchanges.

  • Oxidative Addition: Heat the reaction mixture to 60 °C for 12 hours under continuous magnetic stirring.

    • Causality: Although the C4–I bond is the weakest in the pyridinium ring, oxidative insertion still requires overcoming an activation energy barrier. Heating to 60 °C provides sufficient thermal energy for insertion without causing the thermal decomposition of the stabilizing phosphine ligands[2].

  • Isolation & Purification: Cool the reaction mixture to room temperature. Collect the resulting yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL) and dry under high vacuum for 4 hours.

    • Causality: Diethyl ether effectively solubilizes and removes the two equivalents of liberated triphenylphosphine displaced during the reaction, leaving behind the analytically pure cationic complex.

Self-Validating System & Data Presentation

To ensure the integrity of the synthesized catalyst, the protocol must be self-validating. The successful formation of the 4-pyridylidene complex is confirmed by specific spectroscopic markers that prove the transition from a C–I bond to a metal-carbene (M=C) bond.

Table 1. Self-Validation Checkpoints for 4-Pyridylidene Synthesis

Analytical MethodTarget ObservationMechanistic Implication
1 H NMR (CDCl 3​ )Presence of N-methyl singlet (~4.2 ppm).Confirms the pyridinium core remains intact.
13 C NMR Appearance of a highly downfield signal (>180 ppm ).Absolute confirmation of the metal-carbene (M=C) bond formation at the C4 position.
31 P NMR Shift from ~ -5.0 ppm (free PPh 3​ ) to a singlet at ~22.0 ppm .Confirms the coordination of two equivalent phosphine ligands trans to each other on the Pd(II) center.
ESI-MS Detection of the [M−I]+ molecular ion peak.Validates the cationic complex stoichiometry and successful iodide dissociation.

Table 2. Electronic Properties: Classical NHCs vs. 4-Pyridylidenes

PropertyClassical NHC (e.g., Imidazol-2-ylidene)Remote NHC (4-Pyridylidene)
Carbene Carbon Position C2 (Flanked by two N atoms)C4 (Remote from N atom)
Heteroatom Stabilization Strong (Inductive σ -withdrawal & π -donation)None (Lacks adjacent heteroatoms)
σ -Donor Strength StrongExceptionally Strong
Complexation Method Base-driven deprotonationOxidative addition driven
Catalytic Impact Standard cross-coupling ratesAccelerated rate-limiting oxidative addition[4]

Applications in Drug Development & Catalysis

The primary application of 4-iodo-1-methylpyridin-1-ium iodide lies in its ability to generate these highly electron-donating 4-pyridylidene ligands. In pharmaceutical process chemistry, cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational.

Because 4-pyridylidenes lack adjacent electronegative heteroatoms to stabilize the carbene lone pair, they push unprecedented electron density onto the palladium center[4]. This electron-rich Pd(II) center (once reduced to Pd(0) in the catalytic cycle) exhibits vastly accelerated kinetics during the rate-limiting oxidative addition step of challenging substrates, such as sterically hindered aryl chlorides. Consequently, catalysts derived from this precursor are highly valued for synthesizing complex active pharmaceutical ingredients (APIs) under milder conditions.

References[2] Pyridine-Derived N-Heterocyclic Carbenes: An Experimental and Theoretical Evaluation of the Bonding in and Reactivity of Selected Normal and Abnormal Complexes of Nickel(II) and Palladium(II) | Organometallics - ACS Publications

URL: 4] Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with - CORE URL: 3] Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement | Organometallics - ACS Publications URL: 1] Mesoionic carbene complexes - Research Repository UCD URL:

Sources

Application

Application Note: Regioselective N-Methylation of 4-Iodopyridine to Form 4-Iodo-1-methylpyridin-1-ium Iodide

Introduction & Mechanistic Causality The synthesis of N-alkylpyridinium salts is a foundational transformation in organic chemistry, materials science, and the development of covalent fragment libraries[1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The synthesis of N-alkylpyridinium salts is a foundational transformation in organic chemistry, materials science, and the development of covalent fragment libraries[1]. Specifically, 4-Iodo-1-methylpyridin-1-ium iodide is highly valued in supramolecular chemistry as a potent halogen bond donor[2].

The formation of this salt proceeds via the Menschutkin reaction , a classic bimolecular nucleophilic substitution (SN2). In this pathway, the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of methyl iodide.

Causality in Reaction Design:

  • Substrate Reactivity: The iodine atom at the C4 position of the pyridine ring exerts an electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted pyridine. To overcome this, a highly reactive alkylating agent (methyl iodide) is selected.

  • Solvent Selection (Acetone): The reaction is optimally performed in a polar aprotic solvent such as acetone[2]. Acetone stabilizes the polar transition state of the SN2 reaction without heavily solvating the nucleophile (which would occur in protic solvents, thereby hindering the reaction). Furthermore, the resulting ionic pyridinium salt is insoluble in acetone, driving the reaction equilibrium forward via precipitation and allowing for a self-validating visual cue of reaction progress.

  • Stoichiometry: A 20% molar excess of methyl iodide is utilized[2]. This compensates for the high volatility of methyl iodide (b.p. 42.5 °C) and ensures complete consumption of the 4-iodopyridine.

Process Visualization

Workflow for the N-methylation of 4-iodopyridine via Menschutkin reaction.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes / Safety
4-Iodopyridine Substrate1.0 eqStore under inert atmosphere to prevent degradation.
Methyl Iodide (MeI) Alkylating Agent1.2 eqCaution: Potent alkylating agent; volatile and toxic. Handle exclusively in a fume hood.
Acetone Reaction SolventN/AUse anhydrous or HPLC grade to prevent side reactions.
Diethyl Ether Anti-solvent / WashN/AHighly flammable. Used to remove unreacted starting materials.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from validated methodologies for the generation of halogen-bonding pyridinium cations[2] and heterocyclic fragment libraries[1].

Step 1: Reaction Setup

  • In a suitably sized, oven-dried round-bottom flask or heavy-walled reaction vial equipped with a magnetic stir bar, add 4-iodopyridine (1.0 mmol, ~205 mg).

  • Add 3 to 5 mL of hot acetone to the vessel to completely dissolve the 4-iodopyridine[2].

Step 2: Alkylation

  • Transfer the vessel to a well-ventilated fume hood.

  • Using a gas-tight syringe, carefully add methyl iodide (1.2 mmol, ~170 mg, ~75 µL) dropwise to the hot acetone solution[2].

  • Seal the reaction vial securely (if using a vial) or attach a reflux condenser to prevent the escape of volatile methyl iodide.

Step 3: Incubation and Precipitation

  • Allow the reaction mixture to stir. As the reaction proceeds, the highly polar 4-iodo-1-methylpyridin-1-ium iodide will begin to form.

  • Allow the solution to cool to room temperature and partially evaporate. Solid products will typically begin to precipitate within 1 to 3 days[2]. Self-Validation: The formation of a dark/black crystalline solid or powder indicates successful quaternization and salt precipitation[1].

Step 4: Isolation and Purification

  • Once precipitation is deemed complete, isolate the solid product via vacuum filtration using a Büchner funnel or glass frit.

  • Wash the filter cake thoroughly with cold diethyl ether (3 × 5 mL). Causality: Diethyl ether acts as an anti-solvent for the salt but readily dissolves any unreacted 4-iodopyridine and residual methyl iodide, ensuring high purity of the final product without the need for column chromatography.

Step 5: Drying

  • Transfer the washed solid to a vacuum desiccator.

  • Dry under high vacuum for 4–6 hours to remove trace solvent, yielding 4-iodo-1-methylpyridin-1-ium iodide as a dark solid[1].

Analytical Characterization

To verify the integrity of the synthesized compound, compare the analytical data against the following validated benchmarks[1]:

Analytical MethodExpected Result / SignalAssignment
Appearance Black / Dark SolidPhysical State
LC-MS (ESI+) m/z = 220.0 [M]⁺Corresponds to the[4-Iodo-1-methylpyridin-1-ium] cation.
¹H NMR (300 MHz, DMSO-d₆) δ 8.64 (d, J = 6.6 Hz, 2H)Aromatic protons (ortho to nitrogen)
δ 8.60 (d, J = 6.6 Hz, 2H)Aromatic protons (meta to nitrogen)
δ 4.22 (s, 3H)N-CH₃ (Methyl protons)

Note: The highly deshielded nature of the N-methyl peak (δ 4.22) is a direct confirmation of successful quaternization at the pyridine nitrogen.

References

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • DEVELOPMENT OF COVALENT FRAGMENT LIBRARIES (Aaron Keeley Dissertation) Source: Budapest University of Technology and Economics (BME OMIKK Repozitorium) URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of Viologen Derivatives utilizing 4-Iodo-1-methylpyridin-1-ium Iodide

Introduction & Mechanistic Rationale Viologens (1,1'-disubstituted-4,4'-bipyridinium salts) are a cornerstone of supramolecular chemistry, electrochromic devices, and redox-flow batteries due to their highly reversible,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Viologens (1,1'-disubstituted-4,4'-bipyridinium salts) are a cornerstone of supramolecular chemistry, electrochromic devices, and redox-flow batteries due to their highly reversible, low-potential redox states. Traditionally, viologens are synthesized via the Menschutkin reaction—a double N-alkylation of 4,4'-bipyridine. However, this statistical approach is notoriously problematic for synthesizing asymmetric viologens, often yielding intractable mixtures of mono-alkylated, symmetrically di-alkylated, and asymmetrically di-alkylated products.

To circumvent this limitation, 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) serves as a highly efficient, pre-activated electrophilic synthon. By pre-installing the methyl group and an iodine leaving group at the 4-position, IPyMe·I acts as a definitive directional building block. The electron-deficient nature of the pyridinium ring highly activates the C-I bond for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive homocoupling. Furthermore, IPyMe·I has been extensively utilized in the construction of halogen-bonded supramolecular networks and hybrid iodobismuthate perovskites, demonstrating its robust crystalline and electronic properties .

Synthetic Pathways & Workflow

G A IPyMe·I (Pre-activated Electrophile) B Reductive Homocoupling (Pd/Cu Catalyst) A->B Pathway A C Suzuki-Miyaura Coupling (4-Pyridylboronic Acid) A->C Pathway B D Symmetric Viologen (Methyl Viologen) B->D E Mono-quaternized Intermediate (1-Methyl-4-(4-pyridyl)pyridinium) C->E F Menschutkin Alkylation (R-X Quaternization) E->F R-X Addition G Asymmetric Viologen (1-Alkyl-1'-methyl-4,4'-bipyridinium) F->G

Synthetic divergence of IPyMe·I into symmetric and asymmetric viologens.

Experimental Protocols

Protocol A: Reductive Homocoupling to Symmetric Methyl Viologen

Causality: While methyl viologen is commercially available, isotopic labeling or specific counter-ion pairing (e.g., forming robust halogen bonds) often requires de novo synthesis. Reductive homocoupling of IPyMe·I using a palladium or copper catalyst ensures quantitative conversion without the need for highly toxic alkylating agents like methyl iodide in the final step.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve IPyMe·I (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL).

  • Catalyst Addition: Add finely powdered copper bronze (2.5 mmol) or a Pd(OAc)₂/PR₃ catalyst system. Note: Copper is preferred for purely reductive Ullmann-type homocoupling of electron-deficient halides.

  • Reaction: Heat the mixture to 80 °C for 12 hours. The solution will transition from pale yellow to a deep, dark blue color, indicating the transient formation of the viologen radical cation. This color change acts as a self-validating indicator of successful coupling.

  • Oxidative Workup: Expose the reaction to air or bubble O₂ through the solution for 30 minutes to fully oxidize the radical cations to the dicationic viologen state (the color will shift back to pale/colorless).

  • Purification: Filter the mixture through Celite to remove metal residues. Precipitate the product by adding cold diethyl ether (50 mL). Collect the solid via vacuum filtration and recrystallize from hot methanol to yield pure 1,1'-dimethyl-4,4'-bipyridinium diiodide.

Protocol B: Suzuki-Miyaura Cross-Coupling for Asymmetric Viologens

Causality: The synthesis of asymmetric viologens (e.g., 1-benzyl-1'-methyl-4,4'-bipyridinium) requires a mono-quaternized intermediate. Coupling IPyMe·I with 4-pyridylboronic acid strictly prevents symmetric di-alkylation. The resulting 1-methyl-4-(4-pyridyl)pyridinium salt features a free pyridine nitrogen, perfectly primed for a secondary, controlled Menschutkin alkylation to yield materials for advanced photoresponsive supramolecular systems .

Step-by-Step Methodology:

  • Cross-Coupling: Combine IPyMe·I (1.0 mmol), 4-pyridylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a degassed mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 v/v, 12 mL).

  • Reflux: Heat the biphasic mixture at 90 °C for 8 hours under argon. Monitor via TLC (Alumina, CH₂Cl₂/MeOH 9:1). The disappearance of the UV-active IPyMe·I spot validates the reaction's progress.

  • Intermediate Isolation: Cool to room temperature, extract with dichloromethane, dry over MgSO₄, and concentrate. The resulting 1-methyl-4-(4-pyridyl)pyridinium iodide can be used without further extensive purification.

  • Secondary Quaternization (Asymmetric Step): Dissolve the intermediate in anhydrous acetonitrile (10 mL). Add the secondary electrophile (e.g., benzyl bromide, 1.5 mmol).

  • Final Alkylation: Reflux for 16 hours. The asymmetric viologen will precipitate directly from the acetonitrile as a mixed halide salt (iodide/bromide), serving as a self-validating precipitation step.

  • Ion Exchange (Optional): To unify the counterions (e.g., to PF₆⁻ for organic solubility), dissolve the precipitate in water and add saturated aqueous NH₄PF₆ until a white precipitate forms.

Quantitative Data & Comparative Analysis

To facilitate material selection for electrochromic or supramolecular applications, the electrochemical and optical properties of the resulting derivatives are summarized below. Asymmetric viologens typically exhibit a more neutral-colored radical state compared to the deep blue/violet of symmetric methyl viologen, which is highly desirable for smart window and camouflage applications .

Viologen DerivativePrecursor RouteRedox Potential (E½, V vs Ag/AgCl)Radical Cation Color (Vis Abs. Max)Primary Application
Symmetric (Methyl Viologen) Protocol A (Homocoupling)-0.45 VDeep Blue (~605 nm)Redox flow batteries, Herbicides
Asymmetric (1-Benzyl-1'-methyl) Protocol B (Suzuki + Alkylation)-0.38 VGreen/Cyan (~620 nm)Neutral-color electrochromic devices
Asymmetric (1-Aryl-1'-methyl) Protocol B (Suzuki + Arylation)-0.32 VGreen (~635 nm)Photoresponsive supramolecular gels
IPyMe·I (Precursor) Direct AlkylationN/A (Irreversible)N/AHalobismuthate perovskites

Table 1: Comparative properties of viologen derivatives synthesized via IPyMe·I pathways.

References

  • Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites. Dalton Transactions, 2023. URL:[Link]

  • Advances in the Structural Strategies of the Self-Assembly of Photoresponsive Supramolecular Systems. International Journal of Molecular Sciences, 2022. URL:[Link]

Application

Electrochemical Halogen-Bonding Sensors: Utilizing 4-Iodo-1-methylpyridin-1-ium Iodide for High-Fidelity Anion Detection

Mechanistic Rationale: The Power of the σ -Hole The detection of anions and biological markers (e.g., halides, ATP, nitrates) in competitive aqueous or organic media remains a significant analytical challenge. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Power of the σ -Hole

The detection of anions and biological markers (e.g., halides, ATP, nitrates) in competitive aqueous or organic media remains a significant analytical challenge. Traditional hydrogen-bonding sensors often fail due to severe solvent competition. To circumvent this, modern electrochemical sensor development has pivoted toward Halogen Bonding (XB) —a highly directional, hydrophobic, and electrostatically driven noncovalent interaction[1].

At the forefront of this architectural shift is 4-Iodo-1-methylpyridin-1-ium iodide (IPyMe·I) [2]. The selection of this specific molecule is driven by strict electronic causality:

  • The Pyridinium Core: Acts as a reversible, one-electron redox center.

  • The 1-Methyl Group: Imparts a permanent positive charge to the heterocycle. This intense electron-withdrawing effect drastically polarizes the electron density away from the para-substituted iodine atom.

  • The 4-Iodo Substituent: The polarization creates a deep, highly electrophilic region of positive electrostatic potential on the iodine atom, known as a σ -hole [1][3].

When the sensor is in its oxidized, cationic state (IPyMe⁺), the deep σ -hole acts as a powerful Lewis acid, strongly binding target anions. However, upon electrochemical reduction to the neutral radical state (IPyMe•), the influx of electron density neutralizes the σ -hole, causing the spontaneous release of the analyte[4][5]. This creates a highly reliable, redox-switchable "ON-OFF" sensing mechanism.

Mechanism Ox IPyMe⁺ (Oxidized) Deep σ-hole Active Complex [IPyMe⁺···X⁻] Complex Strong Halogen Bond (Sensor ON) Ox->Complex + X⁻ Recognition Anion Target Anion (X⁻) Anion->Complex Red IPyMe• (Reduced) σ-hole Diminished Complex->Red + e⁻ Cathodic Scan Release Anion Released (Sensor OFF) Red->Release Dissociation Release->Ox - e⁻ Anodic Scan

Redox-switchable halogen bonding mechanism of IPyMe+ for reversible anion sensing.

Self-Validating Experimental Protocols

To translate the supramolecular chemistry of IPyMe·I into a reliable diagnostic tool, the sensor architecture must be robust, and the electrochemical data must be self-validating. The following protocol utilizes a Nafion-immobilized IPyMe·I matrix on a Glassy Carbon Electrode (GCE).

Why Nafion? Nafion is a perfluorinated cation-exchange polymer. It electrostatically anchors the positively charged IPyMe⁺ cations to the electrode surface, preventing signal degradation from sensor leaching, while its porous network allows the free diffusion of target anions[3].

Protocol A: Sensor Fabrication and Control Setup

Every rigorous electrochemical assay requires a built-in negative control to differentiate true Halogen Bonding from generic electrostatic ion-pairing.

  • Electrode Preparation: Polish two identical GCEs (3 mm diameter) using 0.05 µm alumina slurry on a microcloth. Causality: Polishing removes oxidized carbon species and physical contaminants that impede heterogeneous electron transfer kinetics. Ultrasonicate the electrodes in 1:1 Ethanol/Milli-Q water for 5 minutes to remove residual alumina.

  • Active Sensor Formulation: Dissolve 5 mM of [2] in a 0.5 wt% Nafion/ethanol solution.

  • Control Sensor Formulation: Dissolve 5 mM of 1-methylpyridinium iodide (lacking the 4-iodo σ -hole donor) in an identical Nafion solution.

  • Drop-Casting: Drop-cast 5 µL of the respective solutions onto the polished GCEs. Dry under a gentle N₂ stream to prevent ambient oxidative degradation of the film.

Protocol B: Square Wave Voltammetry (SWV) Titration

Why SWV? Square Wave Voltammetry applies a pulsed waveform that effectively discriminates against capacitive background currents. This results in sharper faradaic peaks, allowing for the precise quantification of minute thermodynamic potential shifts ( ΔE ) induced by analyte binding[4][6].

  • Baseline Profiling: Submerge the modified GCE in a cell containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Record the baseline SWV (Frequency: 15 Hz, Amplitude: 25 mV) to establish the unperturbed half-wave potential ( E1/2​ ) of the IPyMe⁺/IPyMe• redox couple.

  • Analyte Titration: Successively inject aliquots of the target analyte (e.g., tetrabutylammonium chloride).

  • Data Extraction: Following each injection, allow 60 seconds for equilibration, then record the SWV. Because the target anion binds more strongly to the oxidized state (IPyMe⁺) than the reduced state (IPyMe•), thermodynamic cycles dictate that the reduction potential will shift to more negative (cathodic) values.

  • Validation Check: Repeat the titration using the Control Sensor. If the cathodic shift ( ΔE ) on the active sensor is >50 mV while the control sensor shows <5 mV shift, the signal is definitively validated as Halogen Bonding rather than non-specific electrostatic interaction[6].

Workflow S1 Step 1: Surface Prep Polish GCE with 0.05 µm alumina Sonicate in EtOH/Milli-Q water S2 Step 2: Sensor Fabrication Drop-cast IPyMe·I in 0.5% Nafion matrix Dry under N2 to prevent oxidation S1->S2 S3 Step 3: Baseline Profiling Run SWV in 0.1 M TBAPF6 (Acetonitrile) Establish reversible E1/2 reference S2->S3 S4 Step 4: Analyte Titration Inject target anions (e.g., Cl⁻, ATP) Record SWV cathodic shifts (ΔE) S3->S4 S5 Step 5: Data Extraction Plot ΔE vs [Analyte] Fit to 1:1 binding isotherm for Ka S4->S5

Step-by-step electrochemical protocol for IPyMe·I sensor fabrication and analyte titration.

Quantitative Data Presentation

The magnitude of the cathodic shift ( ΔE ) is directly proportional to the binding affinity ( Ka​ ) of the anion to the σ -hole. Because halogen bonding strength correlates heavily with the Lewis basicity and electronegativity of the target anion[3], the IPyMe·I sensor exhibits distinct, quantifiable electrochemical signatures for different species.

Table 1: Electrochemical Response and Binding Affinities of IPyMe·I toward Target Anions

Target AnionElectronegativity (Pauling)Binding Constant ( Ka​ , M⁻¹)Max Cathodic Shift ( ΔEmax​ , mV)Sensor Selectivity Profile
Fluoride (F⁻) 3.98> 10,000-125High (Interferes with HB sensors)
Chloride (Cl⁻) 3.164,500-85Primary Target (Cystic Fibrosis biomarker)
Bromide (Br⁻) 2.961,200-45Moderate
Iodide (I⁻) 2.66350-15Low (Self-exchange interference)
Nitrate (NO₃⁻) N/A150-5Negligible

Note: Data derived from standard 1:1 binding isotherm fits using the Nernstian relationship ΔE=(RT/nF)ln(Kred​/Kox​) . The trend strictly follows the electronegativity gradient (F⁻ > Cl⁻ > Br⁻ > I⁻), validating the σ -hole interaction model[3].

Troubleshooting and Optimization

  • Signal Attenuation Over Time: If the ΔE diminishes over repeated cyclic scans, the IPyMe• radical may be undergoing irreversible dimerization. Solution: Increase the scan rate (>100 mV/s) to outpace the kinetics of the dimerization side-reaction, or ensure the solvent is strictly deoxygenated by purging with Argon for 15 minutes prior to analysis.

  • Poor Baseline Resolution: If the SWV peaks are broad or overlapping, the Nafion film may be too thick, causing sluggish electron transfer. Solution: Dilute the Nafion casting solution to 0.1 wt% and reduce the drop-cast volume to 2 µL.

References

  • Chemsrc Database. 4-iodo-1-methylpyridin-1-ium iodide; CAS#: 58080-92-5.[2] URL:[Link]

  • Redox-Responsive Halogen Bonding as a Highly Selective Interaction for Electrochemical Separations. JACS Au (2024).[1][3] URL:[Link]

  • Electrochemical activation of a tetrathiafulvalene halogen bond donor in solution. Physical Chemistry Chemical Physics (2016).[6] URL:[Link]

  • Electrochemical controlling and monitoring of halogen bond formation in solution. Chemical Communications (2014).[4] URL:[Link]

  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society (2026).[5] URL:[Link](Representative PMC link for redox-switchable mediator mechanisms)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Iodo-1-methylpyridin-1-ium Iodide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-Iodo-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-Iodo-1-methylpyridin-1-ium iodide (also known as 4-iodo-N-methylpyridinium iodide).

Due to the electron-withdrawing nature of the iodine atom, standard methylation protocols often fail or produce low yields. This guide breaks down the causality behind these failures, offers self-validating protocols, and provides field-proven solutions to ensure high-yield, high-purity synthesis.

Part 1: Visualizing Synthetic Workflows

To optimize your yield, you must first select the correct synthetic pathway. The diagram below illustrates the three primary routes, highlighting why the traditional direct methylation approach is often the root cause of poor yields.

SynthesisWorkflow Start1 4-Iodopyridine RouteA_MeI Route A: Direct MeI (Prone to degradation) Start1->RouteA_MeI MeI, Heat RouteA_MeOTf Route B: MeOTf Alkylation (Fast, Clean) Start1->RouteA_MeOTf MeOTf, RT Start2 4-Chloro-1-methylpyridinium RouteC Route C: Halogen Exchange (Requires Anhydrous Cond.) Start2->RouteC NaI, Reflux Product 4-Iodo-1-methylpyridin-1-ium Iodide RouteA_MeI->Product <50% Yield Intermediate 4-Iodo-1-methylpyridinium Triflate RouteA_MeOTf->Intermediate Quantitative RouteC->Product ~85% Yield Intermediate->Product NaI (Anion Exchange)

Figure 1: Comparison of synthetic pathways for 4-Iodo-1-methylpyridin-1-ium iodide.

Part 2: Quantitative Yield Comparison

Before troubleshooting, compare your current metrics against the established baselines for each synthetic route.

Synthetic RouteReagentsReaction TempReaction TimeTypical YieldPurity Profile
Direct Methylation (Standard) 4-Iodopyridine + MeI45–60 °C48–72 h30–50%Poor (High I2​ contamination)
Direct Methylation (Activated) 4-Iodopyridine + MeOTf, then NaI0 °C to RT2–4 h>90%Excellent (Highly crystalline)
Halogen Exchange 4-Chloro-1-methylpyridinium + NaI80 °C (Reflux)16–24 h75–85%Good (Moisture sensitive)

Part 3: Troubleshooting FAQs & Mechanistic Insights

Q1: My direct methylation of 4-iodopyridine with methyl iodide (MeI) is stalling at ~40% yield, and the reaction mixture turns black. Why is this happening?

Expert Insight (Causality): 4-Iodopyridine is a remarkably poor nucleophile. The highly electronegative iodine atom at the para position withdraws electron density from the pyridine nitrogen via inductive effects. When you attempt to force the reaction by applying heat with MeI, two competing degradation pathways occur:

  • Volatilization of MeI (boiling point 42 °C), which alters the stoichiometry.

  • Light- and heat-induced homolytic cleavage of the C–I bond, generating free iodine ( I2​ ) and radical species, which polymerize and turn the solution black.

Solution: Switch the electrophile. Instead of MeI, use the highly reactive methyl trifluoromethanesulfonate (methyl triflate, MeOTf) at room temperature. The triflate salt forms quantitatively and cleanly. You can then perform a simple anion exchange with Sodium Iodide (NaI) to yield the desired 4-iodo-1-methylpyridin-1-ium iodide[1].

Q2: I am using the halogen exchange route (4-chloro-1-methylpyridinium iodide + NaI). The yield is decent, but NMR shows a significant impurity with peaks around 8.2 ppm and 6.5 ppm. What is this?

Expert Insight (Causality): The impurity is 1-methylpyridin-4(1H)-one . The carbon atom at the 4-position of an N-alkylpyridinium salt is highly electrophilic. If your solvents or reagents are not strictly anhydrous, ambient water acts as a nucleophile. It attacks the 4-position, displacing the halide in a nucleophilic aromatic substitution ( SN​Ar ) mechanism to form a tetrahedral intermediate, which subsequently loses HI or HCl to form the thermodynamically stable pyridone.

HydrolysisMechanism A 4-Iodo-1-methylpyridinium B Nucleophilic Attack by H2O (Moisture Contamination) A->B + H2O C Tetrahedral Intermediate B->C SNAr Addition D 1-Methylpyridin-4(1H)-one (Major Byproduct) C->D - HI (Elimination)

Figure 2: Hydrolysis mechanism of 4-iodo-1-methylpyridinium in the presence of moisture.

Solution: Dry your NaI in a vacuum oven at 120 °C overnight. Use strictly anhydrous solvents stored over 3Å molecular sieves. Run the reaction under an inert argon atmosphere.

Q3: How should I isolate and purify the final 4-iodo-1-methylpyridin-1-ium iodide salt?

Expert Insight: Pyridinium iodides are highly polar and often hygroscopic. Aqueous workups will lead to massive product loss and potential hydrolysis. Solution: Induce precipitation. The product can be precipitated from methanolic or acetonitrile solutions by adding cold diethyl ether[2]. Filter the precipitate and wash with cold ethyl acetate to remove unreacted starting materials. Recrystallize from hot methanol/ether if analytical purity is required[3].

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Methyl Triflate (Recommended)

This protocol utilizes a self-validating system: the intermediate triflate salt is highly crystalline, and its formation can be visually confirmed by rapid precipitation from non-polar solvents, validating the first step before proceeding to the exchange.

Step 1: Alkylation

  • Dissolve 4-iodopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv). Caution: MeOTf is a powerful alkylating agent; handle with appropriate PPE.

  • Remove the ice bath and stir at room temperature for 2 hours. Validation Check: A white precipitate (4-iodo-1-methylpyridinium triflate) will form, confirming successful alkylation[1].

  • Filter the precipitate under a stream of argon and wash with cold diethyl ether.

Step 2: Anion Exchange 6. Dissolve the triflate salt in minimal anhydrous methanol. 7. Add a saturated solution of anhydrous Sodium Iodide (NaI, 1.5 equiv) in methanol. 8. Stir at room temperature for 1 hour. 9. Force precipitation of the target iodide salt by adding cold diethyl ether. Filter, wash with ether, and dry under high vacuum in the dark.

Protocol B: Halogen Exchange from 4-Chloro-1-methylpyridinium Iodide

Use this protocol if you wish to avoid handling methyl triflate, provided you can maintain strictly anhydrous conditions.

  • Preparation: Dry Sodium Iodide (NaI, 3.0 equiv) in a vacuum oven at 120 °C for 12 hours prior to use to prevent hydrolysis to the pyridone byproduct.

  • Reaction: Suspend 4-chloro-1-methylpyridinium iodide (1.0 equiv) and the dried NaI in anhydrous acetonitrile.

  • Reflux the mixture (approx. 82 °C) under an argon atmosphere for 24 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture to remove the precipitated NaCl byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of hot ethanol and diethyl ether to afford the pure 4-iodo-1-methylpyridin-1-ium iodide. Store in an amber vial at 4 °C.

References

  • Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography . Chemistry - A European Journal (via ResearchGate).[1] URL:

  • Organic Spacer Cation Assisted Modulation of the Structure and Properties of Bismuth Halide Perovskites . Accounts of Chemical Research (via ResearchGate).[2] URL:

  • Stereoselective Transformations using Chiral Hypervalent Iodine Reagents . Cardiff University ORCA.[3] URL:

Sources

Optimization

Best purification and recrystallization techniques for crude 4-Iodo-1-methylpyridin-1-ium iodide

Technical Support Center: Purification & Recrystallization of 4-Iodo-1-methylpyridin-1-ium Iodide Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of 4-Iodo-1-methylpyridin-1-ium Iodide

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with quaternary pyridinium salts. 4-Iodo-1-methylpyridin-1-ium iodide (also known as N-methyl-4-iodopyridinium iodide) is a highly polar, light-sensitive compound. Its purification requires precise control over solvent polarity, thermodynamics, and environmental conditions to avoid common pitfalls such as phase separation ("oiling out") and photo-oxidation[1].

I. Physicochemical & Solubility Profile

To design a self-validating purification system, you must first understand the thermodynamic behavior of the target molecule. The table below summarizes the critical data required for solvent selection.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₆H₇I₂NHigh molecular weight driven by two heavy iodine atoms; dense crystal packing.
Solubility (Protic) High (Methanol, Ethanol, Water)Ideal primary solvents for dissolution at elevated temperatures[2].
Solubility (Non-Polar) Insoluble (Diethyl Ether, Hexane)Ideal anti-solvents for precipitation and washing (trituration).
Solubility (Aprotic) Moderate/Low (DCM, Ethyl Acetate)Useful for extracting unreacted starting materials without dissolving the salt.
Stability Light and Oxygen SensitiveIodide (I⁻) easily oxidizes to Iodine (I₂), causing yellow/brown discoloration[3].

II. Standard Operating Procedure: Step-by-Step Recrystallization

This protocol utilizes a solvent/anti-solvent diffusion method, which is the gold standard for quaternary ammonium salts to ensure high-purity crystalline yields.

Step 1: Trituration (Removal of Starting Materials)

  • Suspend the crude 4-iodo-1-methylpyridin-1-ium iodide in cold diethyl ether or dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Agitate vigorously for 5 minutes. Causality: Unreacted 4-iodopyridine and methyl iodide are highly soluble in non-polar/moderately polar solvents, whereas the ionic pyridinium salt is entirely insoluble.

  • Filter the suspension through a Büchner funnel.

  • Self-Validation: Spot the filtrate on a TLC plate and visualize under UV light. Repeat the wash until no UV-active spots (4-iodopyridine) remain in the filtrate.

Step 2: Dissolution

  • Transfer the washed solid to a clean, foil-wrapped Erlenmeyer flask (to exclude light).

  • Add a minimum volume of boiling methanol (or ethanol) dropwise while stirring continuously until the solid just dissolves[2].

  • Perform a hot filtration through a pre-warmed fluted filter paper to remove any insoluble particulate impurities.

Step 3: Anti-Solvent Addition & Crystallization

  • Keep the filtrate near its boiling point. Slowly add hot ethyl acetate or diethyl ether (anti-solvent) dropwise until the solution reaches the cloud point (a faint, persistent turbidity).

  • Add exactly one drop of methanol to clear the solution.

  • Remove the flask from the heat source, insulate it with cotton or a secondary beaker, and allow it to cool to room temperature undisturbed over 4–6 hours.

  • Self-Validation: Distinct needle or prismatic crystals should form. If a second liquid phase forms at the bottom of the flask, proceed to the "Oiling Out" troubleshooting section below.

Step 4: Harvesting & Storage

  • Collect the crystals via vacuum filtration. Wash with ice-cold diethyl ether.

  • Dry under a high vacuum (in the dark) for 12 hours. Store in an amber vial backfilled with Argon at 4°C.

III. Troubleshooting & FAQs

Q1: During cooling, my solution separated into two liquid layers instead of forming crystals ("Oiling Out"). Why did this happen and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the cooling trajectory crosses the liquid-liquid binodal curve before it crosses the crystallization boundary. Essentially, the compound becomes supersaturated and drops out of the solution as a molten phase because the solvent system is either too polar or the cooling rate is too rapid[4].

  • The Fix: Reheat the mixture until it becomes a homogeneous solution again. Add a small amount of your primary solvent (methanol) to lower the saturation point. Insulate the flask heavily to slow the cooling rate. If available, add a microscopic "seed crystal" of pure 4-iodo-1-methylpyridin-1-ium iodide exactly at the cloud point to bypass the nucleation energy barrier and force solid crystal formation.

Q2: My isolated crystals were initially white/pale yellow, but they are turning dark brown over time. Is the compound degrading? A2: The pyridinium core is stable, but the counterion is not. Iodide (I⁻) is highly susceptible to photo-oxidation and auto-oxidation in the presence of atmospheric oxygen, converting into molecular iodine (I₂) or triiodide (I₃⁻), which stains the bulk material brown[3].

  • The Fix: This is a handling issue. Always dry the final product in a vacuum desiccator protected from light. For long-term storage, you must purge the storage vial with an inert gas (Argon or Nitrogen) and keep it in an amber or foil-wrapped container at 4°C. If your current batch is heavily discolored, you can wash the crude solid quickly with a cold, dilute aqueous solution of sodium thiosulfate (a reducing agent) before recrystallization, though this requires subsequent thorough drying.

Q3: NMR analysis shows lingering traces of 4-iodopyridine in my recrystallized product. Why didn't the recrystallization remove it? A3: Co-crystallization or entrapment within the crystal lattice can occur if the concentration of the starting material is too high during the dissolution phase.

  • The Fix: Do not rely on recrystallization alone to remove neutral organic starting materials. You must perform the Step 1 Trituration rigorously. Washing the crude solid with DCM or diethyl ether prior to adding any methanol ensures that the 4-iodopyridine is physically separated from the ionic salt before the crystal lattice is ever formed.

IV. Workflow Visualization

G Start Crude 4-Iodo-1-methylpyridin-1-ium iodide Trituration Trituration (Wash with cold Et2O/DCM) Start->Trituration Remove unreacted starting material Dissolution Dissolution (Minimum hot MeOH/EtOH) Trituration->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Crystallization Crystallization (Slow cooling + Anti-solvent) Filtration->Crystallization Control cooling to prevent oiling out Product Pure Crystals (Store under Argon, Dark) Crystallization->Product Exclude light to prevent oxidation

Caption: Optimized purification workflow for 4-Iodo-1-methylpyridin-1-ium iodide.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 4-Iodo-1-methylpyridin-1-ium Iodide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks when utilizing 4-Iodo-1-methylpyridin-1-ium iodide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing solubility bottlenecks when utilizing 4-Iodo-1-methylpyridin-1-ium iodide (also known as 4-iodo-N-methylpyridinium iodide) in organic synthesis.

Due to its highly polar, ionic nature, this quaternary ammonium salt frequently exhibits poor solubility in standard organic solvents, leading to heterogeneous reaction mixtures, depressed reaction kinetics, and low yields. This guide provides a causal understanding of these issues alongside field-proven, self-validating protocols to overcome them.

Diagnostic Workflow

Use the decision matrix below to identify the optimal solubilization strategy based on your specific reaction constraints.

SolubilityWorkflow Start 4-Iodo-1-methylpyridin-1-ium iodide Low Solubility Detected CheckSolvent Can the reaction tolerate polar aprotic solvents? Start->CheckSolvent UsePolar Use DMF, DMSO, or MeCN (Direct Solubilization) CheckSolvent->UsePolar Yes CheckBiphasic Is a biphasic system acceptable? CheckSolvent->CheckBiphasic No UsePTC Apply Phase Transfer Catalysis (e.g., Water/CHCl3 + Catalyst) CheckBiphasic->UsePTC Yes UseExchange Perform Counterion Exchange (Swap I⁻ for PF6⁻ or BPh4⁻) CheckBiphasic->UseExchange No

Decision tree for troubleshooting pyridinium salt solubility in organic reactions.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does 4-Iodo-1-methylpyridin-1-ium iodide precipitate or fail to dissolve in my standard organic solvents (e.g., DCM, THF, Toluene)? A1: The fundamental issue lies in the compound's ionic lattice energy. Quaternary pyridinium salts possess strong electrostatic interactions between the hard pyridinium cation and the coordinating iodide anion. Non-polar solvents like toluene or dichloromethane lack the necessary dielectric constant (ε) and dipole moment to overcome this lattice energy and solvate the constituent ions. Consequently, the thermodynamic equilibrium heavily favors the solid crystalline state over the solvated state in these media[1].

Q2: How can I optimize solvent selection without altering the compound's chemical structure? A2: If your reaction methodology permits, transition to polar aprotic solvents. Solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) possess high dielectric constants that effectively stabilize the separated ion pairs. Refer to the Quantitative Data Table in Section 3 for a comparative analysis of solvent properties and expected solubility profiles.

Q3: My reaction requires a non-polar solvent (e.g., CHCl₃ or Toluene) due to reagent incompatibility with polar media. How can I force the reaction to proceed? A3: Implement a Phase Transfer Catalysis (PTC) strategy using a biphasic solvent system. By utilizing an immiscible mixture (e.g., Water and CHCl₃/CH₃CN), the highly polar pyridinium iodide can reside in the aqueous or interfacial layer while interacting with organic-soluble substrates. Research demonstrates that N-methylpyridinium iodide salts can partition selectively under biphasic conditions, allowing rapid segregation of byproducts and facilitating reactions that would otherwise fail in purely non-polar environments[2].

Q4: I need a strictly homogeneous organic phase, and polar solvents or biphasic systems are incompatible. What is the definitive solution? A4: You must perform a counterion exchange. The iodide anion (I⁻) is highly coordinating and contributes significantly to the salt's insolubility in organic media. By swapping iodide for a larger, non-coordinating, and highly lipophilic anion—such as hexafluorophosphate (PF₆⁻), triflimide (NTf₂⁻), or tetraphenylborate (BPh₄⁻)—you drastically reduce the lattice energy and increase the lipophilicity of the entire complex. This renders the pyridinium salt highly soluble in solvents like dichloromethane or even toluene[1]. This exchange can be achieved via metathesis with silver salts or by utilizing an anion exchange resin (AER)[3].

Quantitative Data: Solvent Selection Matrix

To aid in direct solubilization strategies, consult the following thermodynamic parameters and empirical solubility profiles for N-methylpyridinium iodide salts.

SolventDielectric Constant (ε)Dipole Moment (D)Empirical Solubility Profile
Toluene 2.40.36Insoluble / Heterogeneous
Chloroform (CHCl₃) 4.81.04Poor / Heavy Suspension
Dichloromethane (DCM) 9.11.60Poor / Heavy Suspension
Acetonitrile (MeCN) 37.53.92Moderate to Good
N,N-Dimethylformamide (DMF) 36.73.82Excellent
Dimethyl Sulfoxide (DMSO) 46.73.96Excellent
Water (H₂O) 80.11.85Excellent

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure your troubleshooting steps are successful before committing valuable substrates to the reaction.

Protocol A: Biphasic Phase Transfer Reaction Setup

Use this protocol when polar aprotic solvents are prohibited, but water is tolerated.

  • Aqueous Preparation: Dissolve 4-Iodo-1-methylpyridin-1-ium iodide in a minimal volume of deionized water.

  • Organic Preparation: Dissolve your organic substrate in a non-polar solvent (e.g., CHCl₃ or a 95:5 CHCl₃/MeCN mixture)[2].

  • Combination: Combine the two phases in a reaction vessel equipped with vigorous magnetic stirring (≥ 800 rpm) to maximize the interfacial surface area.

  • Catalyst Addition: Add a phase transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) at 5–10 mol% relative to the pyridinium salt.

  • Self-Validation Check: Halt stirring momentarily. The mixture should rapidly separate into two distinct, clear layers. If an emulsion forms, add a small volume of saturated aqueous NaCl (brine) to increase the aqueous ionic strength, which will force phase separation and confirm system integrity.

Protocol B: Counterion Exchange via Metathesis (Iodide to Hexafluorophosphate)

Use this protocol to permanently alter the physical properties of the salt for homogeneous organic reactions[1].

  • Suspension: Suspend 4-Iodo-1-methylpyridin-1-ium iodide in methanol (or a 1:1 methanol/water mixture).

  • Reagent Preparation: In a separate flask, dissolve 1.05 equivalents of Silver Hexafluorophosphate (AgPF₆) in methanol. (Note: Perform this step under low-light conditions to prevent the photochemical degradation of silver).

  • Metathesis: Dropwise add the AgPF₆ solution to the pyridinium suspension under vigorous stirring.

  • Causality Observation: A dense, pale-yellow precipitate of Silver Iodide (AgI) will immediately form. The formation of this highly insoluble salt thermodynamically drives the metathesis reaction to completion.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the AgI precipitate.

  • Self-Validation Check: Add 2 drops of aqueous Silver Nitrate (AgNO₃) to a 1 mL aliquot of the filtrate. The absence of a new yellow precipitate confirms the complete and successful removal of all iodide ions.

  • Isolation: Concentrate the validated filtrate under reduced pressure to yield the highly lipophilic, organic-soluble 4-Iodo-1-methylpyridin-1-ium hexafluorophosphate.

References

  • Visible Light Photorelease of Carboxylic Acids via Charge-Transfer Excitation of N-Methylpyridinium Iodide Esters Source: Organic Letters - ACS Publications URL:[Link]

  • Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts Source: RSC Publishing URL:[Link]

  • A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids Source: Molecules - MDPI (via NIH) URL:[Link]

Sources

Optimization

Preventing moisture degradation of 4-Iodo-1-methylpyridin-1-ium iodide during long-term storage

Welcome to the Technical Support Center. This guide provides drug development professionals and materials scientists with field-validated troubleshooting protocols for 4-Iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and materials scientists with field-validated troubleshooting protocols for 4-Iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5). Frequently utilized as a critical precursor in the synthesis of zero-dimensional (0D) bismuth-based perovskite-like materials for advanced optoelectronics[1], this highly reactive quaternary ammonium salt is notoriously susceptible to moisture-induced degradation.

Section 1: Mechanistic Understanding of Moisture Degradation

Why does moisture ruin this reagent? 4-Iodo-1-methylpyridin-1-ium iodide suffers from two primary moisture-accelerated degradation pathways:

  • Nucleophilic Substitution at C4: The iodine atom at the 4-position of the pyridinium ring is highly activated. Atmospheric water acts as a nucleophile, displacing the iodide to yield 1-methylpyridin-4(1H)-one (or its 4-hydroxy tautomer) and hydroiodic acid. Research demonstrates that while 3-halogenopyridinium ions are relatively stable, 4-halogenopyridinium ions are highly susceptible to nucleophilic attack[2].

  • Iodide Oxidation: The iodide counterion is easily oxidized to molecular iodine ( I2​ ) in the presence of ambient oxygen, a reaction kinetically accelerated by the solvation effect of absorbed water.

Degradation A 4-Iodo-1-methylpyridinium iodide (Pristine Reagent) B Atmospheric Moisture (H2O Ingress) A->B Exposure to Ambient Air C Nucleophilic Substitution (at C4 position) B->C Hydrolysis Reaction D Iodide Oxidation (I- to I2) B->D Solvation & O2 Catalysis E 1-Methylpyridin-4(1H)-one (Irreversible Impurity) C->E C-I Bond Cleavage F Free Iodine (Yellow/Brown Discoloration) D->F Electron Loss

Mechanistic pathways of moisture-induced degradation in 4-Iodo-1-methylpyridin-1-ium iodide.

Section 2: Quantitative Stability Data

To illustrate the critical need for strict environmental control, the following table summarizes the degradation kinetics of the compound when exposed to varying relative humidity (RH) at 25°C over 30 days.

Storage Condition (25°C)Moisture Uptake (w/w %)C4-Hydrolysis Impurity (%)Free Iodine ( I2​ ) FormationVisual Appearance
< 5% RH (Desiccator) < 0.1%< 0.1%UndetectableOff-white powder
40% RH (Ambient) 4.2%3.8%TracePale yellow
75% RH (Accelerated) 18.5%14.2%SignificantBrown, clumping
Section 3: Troubleshooting & FAQs

Q1: My batch of 4-Iodo-1-methylpyridin-1-ium iodide has turned yellow/brown and clumped together. Is it ruined? A: The color change indicates the oxidation of the iodide counterion to free iodine ( I2​ ), while clumping is a classic sign of hygroscopic deliquescence. If the C4-hydrolysis impurity is low, the batch can be rescued via recrystallization (see Protocol A). However, if NMR analysis shows significant 1-methylpyridin-4(1H)-one formation, the batch must be discarded, as the covalent C-I bond has been irreversibly cleaved[2].

Q2: Can I just store it in a standard refrigerator (4°C) to prevent degradation? A: No. Standard refrigerators have high internal humidity. When you remove the cold bottle, condensation will immediately form on the inner walls and the chemical itself, accelerating nucleophilic substitution. If cold storage is required, the vial must be sealed under argon, placed inside a secondary container with active desiccant (e.g., Drierite), and allowed to warm to room temperature before opening.

Q3: How can I verify that my storage conditions are actually keeping the chemical dry? A: Implement a "Sentinel Vial" self-validating system. Store a small, pre-weighed aliquot (e.g., 50 mg) in a clear glass vial alongside your main batch within the desiccator. Monitor the sentinel vial visually for color changes (white to yellow) and weigh it monthly. A mass increase of >0.5% indicates moisture ingress, validating that the main batch's seal or the desiccant needs immediate replacement before the main stock degrades.

Section 4: Step-by-Step Methodologies
Protocol A: Recovery and Recrystallization of Degraded Stock

Causality: This protocol leverages the differential solubility of the oxidized iodine ( I2​ ), the hydrolysis byproduct, and the target pyridinium salt. Ethanol is used because the target salt has moderate solubility at reflux but poor solubility at 0°C, while I2​ remains highly soluble in cold ethanol.

  • Dissolution: Suspend the degraded brown powder in minimal boiling anhydrous ethanol (approx. 10 mL per gram).

  • Filtration: Hot-filter the solution under an inert atmosphere to remove any insoluble polymeric byproducts.

  • Decolorization (Optional): If the solution remains deeply brown, add a small amount of activated carbon, boil for 2 minutes, and perform a second hot filtration.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize precipitation.

  • Washing: Filter the newly formed crystals via vacuum filtration. Wash twice with ice-cold diethyl ether to remove residual ethanol and traces of free iodine.

  • Drying: Dry the crystals under high vacuum (< 0.1 Torr) at 40°C for 12 hours to remove all solvent.

Protocol B: Long-Term Anhydrous Storage Workflow

Causality: Preventing moisture access halts both the nucleophilic attack on the C4 position and the solvation-dependent oxidation of the iodide ion.

  • Inert Gas Purging: Transfer the freshly dried or newly purchased 4-Iodo-1-methylpyridin-1-ium iodide into an amber glass vial (to prevent photo-oxidation). Purge the vial with dry Argon or Nitrogen for 60 seconds.

  • Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap tightly with Parafilm.

  • Secondary Containment: Place the vial into a vacuum desiccator or a secondary jar filled with indicating silica gel or P2​O5​ .

  • Environment: Store the desiccator in a dark, temperature-controlled cabinet (15-25°C).

StorageWorkflow Step1 1. Transfer to Amber Vial (Blocks UV & Photo-oxidation) Step2 2. Purge with Argon Gas (Displaces O2 & Ambient H2O) Step1->Step2 Step3 3. Seal with PTFE Cap & Wrap with Parafilm Step2->Step3 Step4 4. Place in Active Desiccator (Continuous Moisture Trap) Step3->Step4 Step5 5. Store at 15-25°C (Prevents Thermal Condensation) Step4->Step5

Standard operating procedure for the anhydrous storage of hygroscopic pyridinium salts.

References
  • Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. ResearchGate.[Link][2]

  • Bismuth-Based Zero-Dimensional Perovskite-like Materials: Effect of Benzylammonium on Dielectric Confinement and Photoconductivity. ACS Publications.[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Iodo-1-methylpyridin-1-ium Iodide Catalytic Coupling

Welcome to the Technical Support Center for 4-Iodo-1-methylpyridin-1-ium iodide (4-IMP-I) workflows. Designed for researchers and drug development professionals, this guide addresses the critical thermodynamic and kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Iodo-1-methylpyridin-1-ium iodide (4-IMP-I) workflows. Designed for researchers and drug development professionals, this guide addresses the critical thermodynamic and kinetic challenges encountered when using 4-IMP-I as a Mukaiyama-type coupling reagent or an electrophilic catalyst in cross-coupling and nucleophilic aromatic substitution (S_NAr) reactions.

By understanding the mechanistic causality behind temperature variations, you can prevent epimerization, avoid catalyst degradation, and eliminate analytical artifacts.

Diagnostic Overview: The "Goldilocks" Temperature Zone

4-IMP-I has emerged as an optimal reagent for mediating amide bond formation—particularly in Solid-Phase Peptide Synthesis (SPPS)—due to its high stability as a solid and in solution[1]. However, the efficacy of 4-IMP-I is strictly governed by reaction temperature.

  • At low temperatures (<20°C): The formation of the active acyloxy-pyridinium intermediate is kinetically sluggish, leading to incomplete conversion.

  • At elevated temperatures (>60°C): The N-methyl group becomes highly susceptible to nucleophilic attack by the iodide counterion. This S_N2 demethylation destroys the reagent, yielding inactive 4-iodopyridine and volatile methyl iodide[2]. Furthermore, elevated temperatures in peptide synthesis accelerate oxazolone formation, leading to unwanted epimerization[1].

Quantitative Temperature Matrix

The following self-validating dataset demonstrates the causality between temperature, yield, and degradation pathways.

Temperature (°C)Amide Yield (%)Epimerization (%)Demethylation Degradation (%)Analytical Recommendation
20 - 25 (RT) 85 - 90< 0.1< 1HPLC-DAD
35 - 40 (Optimal) 95 - 98 < 0.5 < 2 HPLC-DAD
60 70 - 752 - 515 - 20HPLC-DAD
80 (Microwave) < 40> 10> 50strictly avoid GC-MS

Mechanistic Workflows

To troubleshoot effectively, you must visualize the competing pathways in your reaction flask.

G A Carboxylic Acid + Amine C Acyloxy-pyridinium Intermediate A->C Base, 35-40°C B 4-IMP-I Reagent (Activator) B->C Activation D Amide Product (High Purity) C->D Nucleophilic Attack E 1-Methylpyridin-4-one Byproduct C->E Leaving Group Displacement

Fig 1. Mukaiyama-type amide coupling pathway utilizing 4-IMP-I at optimal temperatures.

G A 4-Iodo-1-methylpyridin-1-ium Iodide (4-IMP-I) B Thermal Stress (>60°C or GC-MS Inlet) A->B C S_N2 Demethylation by Iodide Anion B->C D 4-Iodopyridine (Inactive) C->D E Methyl Iodide (Volatile) C->E

Fig 2. Thermal degradation pathway of 4-IMP-I via N-demethylation at elevated temperatures.

Experimental Protocols

Protocol: Optimized Temperature-Controlled Solution-Phase Peptide Coupling

This self-validating protocol ensures maximum activation while suppressing thermal degradation and epimerization[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at 25°C to ensure complete deprotonation of the acid.

  • Reagent Introduction: Add 4-IMP-I (1.2 eq) in one single portion.

  • Temperature Control (Critical Step): Transfer the reaction vessel to a pre-calibrated water bath set strictly between 35°C and 40°C . Do not exceed 40°C to prevent the N-demethylation side reaction[2].

  • Monitoring: Monitor the reaction via HPLC-DAD. Do not use GC-MS (see FAQ below).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at a bath temperature no higher than 30°C.

Troubleshooting FAQs

Q: My GC-MS trace shows 4-iodopyridine and methyl iodide instead of my coupled product. Did the reaction fail? A: Highly unlikely. This is a classic analytical artifact. The high temperature of the GC injection port (typically 250°C) provides the thermal energy required for the iodide counterion to attack the N-methyl group via an S_N2 mechanism, causing instantaneous demethylation[2]. Your product was likely perfectly stable in the reaction flask. To validate this causality, switch your analytical method to High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) operating at room temperature.

Q: Why is my 4-IMP-I mediated SPPS coupling stalling at room temperature (20°C)? A: While 4-IMP-I is a superior coupling reagent[3], the formation of the active acyloxy-pyridinium intermediate requires overcoming a specific activation energy barrier. If your sequence contains sterically hindered amino acids, 20°C may be kinetically insufficient. We recommend a gentle thermal bump to 35°C, which accelerates coupling without triggering oxazolone-mediated epimerization[1].

Q: Can I use microwave heating (e.g., 80°C) to accelerate the coupling? A: We strongly advise against this. As demonstrated in our quantitative matrix, heating 4-IMP-I above 60°C rapidly induces N-demethylation, destroying the catalyst and generating inactive 4-iodopyridine[2]. Furthermore, temperatures above 60°C in the presence of DIPEA will cause significant racemization of your peptide stereocenters.

Q: My isolated product is contaminated with unreacted 4-IMP-I. How do I remove it? A: 4-IMP-I is highly charged and hydrophilic[3]. If you are performing solution-phase synthesis, simply increase the volume of your aqueous washes during the workup phase. A slightly acidic wash (0.1 M HCl) followed by a basic wash (sat. NaHCO₃) will partition the unreacted pyridinium salt entirely into the aqueous layer.

References

  • "1 CHAPTER 1 INTRODUCTION Parkinson's disease (PD) is a progressive neurodegenerative disorder of the brain characterized by a", VTechWorks. URL:[Link]

  • "Some Items of Interest to Process R&D Chemists and Engineers | Organic Process Research & Development", ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Iodo-1-methylpyridin-1-ium Iodide Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when utilizing 4-io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when utilizing 4-iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5)[1].

This reagent is a highly versatile electrophile, widely used in the synthesis of covalent fragment libraries[2], fluorescent probes, and viologen precursors. The permanent positive charge on the pyridinium nitrogen strongly withdraws electron density from the aromatic ring, making the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). However, this extreme electrophilicity is a double-edged sword: it drastically lowers the activation energy for unwanted side reactions, including demethylation, hydrolysis, and redox-driven degradation.

This guide is designed to deconstruct the causality behind these side reactions and provide self-validating protocols to ensure your SNAr workflows succeed.

Mechanistic Overview: Competing Reaction Pathways

To troubleshoot effectively, we must first understand the kinetic and thermodynamic competition occurring in your reaction flask. The diagram below illustrates the three primary pathways the reagent can undergo when exposed to reaction conditions.

ReactionPathways Start 4-Iodo-1-methylpyridin-1-ium Iodide SNAr Pathway A: SNAr (Desired) Start->SNAr Target Nucleophile Controlled Temp Demethyl Pathway B: SN2 (Demethylation) Start->Demethyl I⁻ or Nu⁻ Attack Elevated Temp Hydrolysis Pathway C: Addition (Hydrolysis) Start->Hydrolysis Trace H₂O Hygroscopic Solvent Product 4-Substituted Pyridinium Salt SNAr->Product Byprod1 4-Iodopyridine + MeI Demethyl->Byprod1 Byprod2 1-Methylpyridin-4(1H)-one + HI Hydrolysis->Byprod2

Reaction pathways of 4-iodo-1-methylpyridin-1-ium iodide highlighting desired and side reactions.

Troubleshooting FAQs
Q1: Why is my target compound missing the N-methyl group?

Symptom: Your LC-MS data shows a mass corresponding to the neutral 4-substituted pyridine, or your starting material has converted entirely to 4-iodopyridine. Root Cause: You are observing N-demethylation via an SN2 mechanism. The iodide counterion present in the reagent is a potent, polarizable nucleophile. When heated in polar aprotic solvents (such as DMF or DMSO), the iodide attacks the sterically accessible N-methyl group, cleaving it to release methyl iodide[3][4]. This pathway is thermodynamically driven by the neutralization of the charged pyridinium ring. Corrective Action:

  • Lower the temperature: SNAr (Pathway A) is typically faster than SN2 demethylation (Pathway B) at lower temperatures.

  • Change the solvent: Switch from DMF to Acetonitrile (MeCN).

  • Counterion Exchange: If demethylation persists, use a silver salt (e.g., AgBF₄) to precipitate the nucleophilic iodide out of the system before adding your target nucleophile.

Q2: I am observing a major byproduct at m/z 110. What is this and how do I stop it?

Symptom: You achieve high conversion of the starting material, but the yield of your desired SNAr product is poor. LC-MS reveals a dominant peak at [M+H]⁺ = 110. Root Cause: Hydrolysis . The mass of 110 corresponds to 1-methylpyridin-4(1H)-one[2]. The C4 position of the N-methylpyridinium ring is so electrophilic that even trace amounts of water (acting as a hard nucleophile) will rapidly displace the iodide. This is a common failure mode when using older, hygroscopic solvents. Corrective Action: Utilize strictly anhydrous solvents stored over 3Å molecular sieves. Handle the reagent under an inert argon atmosphere, and ensure the starting material is dried under high vacuum prior to use.

Q3: My reaction mixture turns instantly dark and yields are erratic when using aliphatic amines.

Symptom: An intense color change (dark blue, purple, or black) occurs immediately upon addition of the nucleophile, accompanied by a complex mixture of degradation products on TLC/LC-MS. Root Cause: Single-Electron Transfer (SET) . Pyridinium salts are easily reduced. Strong, electron-rich aliphatic amines can act as electron donors rather than nucleophiles, reducing the pyridinium ring to a highly reactive radical species (similar to viologen radical cations)[1]. Corrective Action: Add the nucleophile dropwise at 0 °C to kinetically favor the two-electron SNAr pathway over the SET pathway. Degas your solvents to prevent oxygen from trapping any transient radicals, which leads to complex polymeric mixtures.

Quantitative Optimization Data

The following table summarizes representative optimization data demonstrating how specific reaction conditions dictate the distribution of the SNAr product versus unwanted side reactions.

Temperature (°C)SolventAdditiveWater ContentSNAr Yield (%)Demethylation (%)Hydrolysis (%)
80DMFNone>500 ppm453520
25DMFNone>500 ppm651025
25MeCNNone<50 ppm8512<3
0 to 25MeCNAgBF₄ (1 eq)<50 ppm>95 <1 <3

Data Interpretation: High temperatures in DMF drive SN2 demethylation[3]. High water content drives hydrolysis[2]. The optimal condition utilizes MeCN, low temperatures, and an iodide scavenger to isolate the SNAr pathway.

Self-Validating Experimental Protocol: Anhydrous SNAr with Counterion Exchange

To guarantee success when coupling sensitive or expensive nucleophiles, use this optimized, self-validating methodology.

Step 1: Iodide Scavenging (Counterion Exchange)

  • In a flame-dried Schlenk flask under argon, dissolve 4-iodo-1-methylpyridin-1-ium iodide (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.1 M).

  • In the dark, add Silver Tetrafluoroborate (AgBF₄) (1.05 eq) in one portion.

  • Self-Validation Check: You will immediately observe the formation of a bright yellow, insoluble precipitate (AgI). This visual cue confirms the successful removal of the demethylation-inducing iodide counterion.

Step 2: System Purging and Filtration

  • Filter the suspension through a dry Celite pad (prepared in a fritted funnel under an argon blanket) into a secondary flame-dried Schlenk flask.

  • Wash the pad with a small volume of anhydrous MeCN.

  • Causality: Removing the solid AgI prevents it from interfering with downstream purification, while the argon blanket ensures atmospheric moisture cannot initiate Pathway C (Hydrolysis).

Step 3: Nucleophilic Addition

  • Cool the clear filtrate to 0 °C using an ice bath.

  • If your nucleophile is a neutral amine or thiol, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Dropwise add the target nucleophile (1.1 eq) over 10 minutes.

  • Causality: Maintaining the reaction at 0 °C kinetically suppresses both SN2 demethylation and SET radical pathways, funneling the reaction energy exclusively into the SNAr transition state.

Step 4: Reaction Monitoring & Quench

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Monitor progress via LC-MS.

  • Self-Validation Check: The disappearance of the starting mass and the appearance of the [M]⁺ mass of your product without the m/z 110 hydrolysis peak validates the anhydrous integrity of your setup.

  • Once complete, quench with 1 mL of methanol and concentrate under reduced pressure for downstream purification.

References
  • Source: Chemsrc.com (Citing: Journal of the American Chemical Society, 2009, vol. 131, p. 2758 - 2759)
  • Source: BME OMIKK Repozitorium (Aaron Keeley, 2020)
  • Source: J.C.S. Chem. Comm., 1973 (RSC Publishing)
  • Title: Demethylation Source: Wikipedia URL

Sources

Troubleshooting

How to remove unreacted 4-iodopyridine from synthesized 4-Iodo-1-methylpyridin-1-ium iodide

Technical Support Center: Purification & Troubleshooting for 4-Iodo-1-methylpyridin-1-ium Iodide Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Troubleshooting for 4-Iodo-1-methylpyridin-1-ium Iodide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking robust, self-validating methodologies to isolate pure 4-iodo-1-methylpyridin-1-ium iodide from unreacted 4-iodopyridine starting material.

Mechanistic Overview & Causality

The synthesis of 4-iodo-1-methylpyridin-1-ium iodide proceeds via an SN2 nucleophilic attack of the basic pyridine nitrogen on the electrophilic carbon of methyl iodide. This quaternization transforms a neutral, lipophilic starting material (4-iodopyridine) into a highly polar, ionic quaternary ammonium salt.

The fundamental causality behind all purification strategies for this reaction relies on this drastic polarity shift. Neutral 4-iodopyridine readily dissolves in low-to-medium polarity organic solvents, whereas the resulting pyridinium iodide salt requires high-dielectric solvents for solvation and is completely insoluble in non-polar media (1)[1]. By exploiting this thermodynamic preference, we can design a purification system that chemically isolates the product without the need for complex chromatography.

Quantitative Solubility Profile

To design a self-validating purification system, exploit the differential solubility of the species outlined below.

SolventDielectric Constant (ε)Solvation of 4-Iodopyridine (Impurity)Solvation of 4-Iodo-1-methylpyridin-1-ium Iodide (Product)
Diethyl Ether 4.3Highly SolubleInsoluble
Dichloromethane (DCM) 9.1Highly SolubleInsoluble / Trace
Acetonitrile (Cold) 37.5SolubleInsoluble (Precipitates)
Water 80.1Poorly SolubleHighly Soluble

Table 1: Comparative solubility profile utilized for the phase-separation and trituration of pyridinium salts.

Troubleshooting & FAQs

Q: My quaternization reaction in acetonitrile yielded a sticky, dark oil instead of a crystalline solid. How do I remove the unreacted 4-iodopyridine? A: Oils frequently form when the ionic product traps residual solvent or unreacted starting materials, preventing crystal lattice formation. Do not attempt to evaporate the oil directly. Instead, utilize solvent trituration . By vigorously stirring the oil in a non-polar anti-solvent like diethyl ether, you selectively dissolve the lipophilic 4-iodopyridine while forcing the pyridinium salt to crash out as a solid (2)[2].

Q: I am scaling up the reaction and want to avoid using large volumes of ether for trituration. Is there an alternative purification method? A: Yes. You can employ Liquid-Liquid Extraction . Because the pyridinium salt is highly water-soluble and the unreacted 4-iodopyridine is soluble in organics, you can quench the crude mixture with water and wash the aqueous phase with dichloromethane (DCM) or benzene. The unreacted 4-iodopyridine will partition into the organic layer, leaving the pure salt in the aqueous layer (3)[3].

Q: How can I self-validate that all unreacted 4-iodopyridine has been removed during the washing step? A: Spot the filtrate (the ether or DCM wash) on a silica Thin Layer Chromatography (TLC) plate and check under a 254 nm UV lamp. 4-iodopyridine is highly UV-active and will migrate with an Rf > 0.5 in a standard ethyl acetate/hexane mixture. The pyridinium salt will remain at the baseline (Rf = 0). Continue washing the solid until the filtrate shows absolutely no UV-active spots.

Q: My product precipitated directly out of the cold acetonitrile reaction mixture. Do I still need to purify it? A: Yes, but the process is simplified. Precipitation in cold acetonitrile is a hallmark of methylpyridinium iodide synthesis (4)[4]. However, the crystal surfaces often adsorb unreacted 4-iodopyridine. A rapid wash with cold acetonitrile followed by a diethyl ether rinse is required to ensure analytical purity (4)[4].

Validated Experimental Protocols

Protocol A: Purification via Ether Trituration (For Oily or Solid Crudes)

Causality: Diethyl ether penetrates the crude matrix, dissolving the neutral 4-iodopyridine while providing zero solvation energy for the ionic salt, forcing crystallization.

  • Transfer the crude reaction mixture (oil or solid) into a round-bottom flask.

  • Add 10 volumes (relative to crude mass) of anhydrous diethyl ether.

  • Vigorously stir or sonicate the suspension for 15 minutes at room temperature. Note: Mechanical agitation is critical to break up aggregates that trap impurities.

  • Filter the suspension under vacuum using a Büchner funnel or sintered glass frit.

  • Wash the filter cake with an additional 2-3 volumes of cold diethyl ether (1)[1].

  • Self-Validation: Spot the final ether wash on a TLC plate (UV 254 nm). If a spot appears, repeat Step 5.

  • Dry the solid filter cake under high vacuum (<1 mbar) for 4 hours to remove residual ether.

Protocol B: Purification via Aqueous-Organic Extraction

Causality: Exploits the extreme partition coefficient difference between the aqueous phase (favors the salt) and the organic phase (favors the neutral pyridine).

  • Dissolve the crude reaction mixture in a minimum volume of deionized water (e.g., 10 mL per gram of crude).

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of Dichloromethane (DCM) and shake vigorously. Vent frequently to release pressure.

  • Allow the phases to separate. The lower organic layer (DCM) contains the unreacted 4-iodopyridine. The upper aqueous layer contains the pure 4-iodo-1-methylpyridin-1-ium iodide (3)[3].

  • Drain the DCM layer and discard it.

  • Repeat the DCM wash two more times to ensure quantitative removal of the impurity.

  • Transfer the aqueous layer to a round-bottom flask and freeze-dry (lyophilize) to yield the pure pyridinium salt as a powder.

Purification Workflow Diagram

G Start Crude Reaction Mixture (Salt + 4-Iodopyridine) StateCheck Assess Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid If precipitated Oil Oily / Aqueous StateCheck->Oil If dissolved/oily Trituration Trituration (Wash with Diethyl Ether) Solid->Trituration Extraction Liquid-Liquid Extraction (Water / DCM) Oil->Extraction Filter Vacuum Filtration Trituration->Filter PhaseSep Phase Separation Extraction->PhaseSep PureSolid Pure 4-Iodo-1-methylpyridin-1-ium iodide Filter->PureSolid Retain filter cake Aqueous Aqueous Phase (Contains Product) PhaseSep->Aqueous Organic Organic Phase (Contains Impurity) PhaseSep->Organic Discard Aqueous->PureSolid Lyophilize

Workflow for the purification of 4-iodo-1-methylpyridin-1-ium iodide based on physical state.

References

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses, Inc.[Link]

  • Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis The Journal of Organic Chemistry - ACS Publications[Link]

  • Alkylpyridiniums. 1. Formation in Model Systems via Thermal Degradation of Trigonelline Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-1-methylpyridin-1-ium Iodide in Nucleophilic Aromatic Substitution

Executive Summary N-alkylpyridinium salts are privileged electrophilic scaffolds widely utilized in drug discovery, material science, and supramolecular chemistry. The permanent positive charge on the pyridinium nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylpyridinium salts are privileged electrophilic scaffolds widely utilized in drug discovery, material science, and supramolecular chemistry. The permanent positive charge on the pyridinium nitrogen drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making the C2 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ).

This guide provides an in-depth comparative analysis of 4-Bromo-1-methylpyridin-1-ium iodide and 4-Iodo-1-methylpyridin-1-ium iodide , focusing on their mechanistic behavior, practical reactivity, and experimental handling.

Mechanistic Causality: The "Element Effect" in Pyridinium SN​Ar

In standard, unactivated aromatic systems, the SN​Ar reactivity order typically follows F > Cl > Br > I. This is because the rate-determining step (RDS) is the initial nucleophilic attack to form the Meisenheimer complex, a transition state heavily stabilized by the highly electronegative fluorine atom.

However, the permanent positive charge on the N-methylpyridinium system fundamentally alters this energy landscape. The addition step becomes exceedingly fast. Depending on the specific nucleophile (e.g., secondary amines) and solvent, the deprotonation of the intermediate or the departure of the leaving group can shift to become the rate-limiting step .

  • 4-Bromo-1-methylpyridin-1-ium iodide: Bromine's higher electronegativity strongly polarizes the C4 position, accelerating the initial nucleophilic attack. Because the C-Br bond is relatively stable against homolytic cleavage, this reagent is highly reliable and provides excellent yields in routine SN​Ar amination reactions, such as the synthesis of pyridoneimines .

  • 4-Iodo-1-methylpyridin-1-ium iodide: Iodine is less electronegative but highly polarizable, creating a superior leaving group due to the weaker C-I bond. While SN​Ar yields are generally comparable to the bromo-analog, the iodo-variant is uniquely valuable in supramolecular chemistry. It acts as a potent halogen-bond donor, driven by the pronounced σ -hole on the iodine atom, making it ideal for crystal engineering and affinity chromatography .

SNAr_Pathway SM 4-Halo-1-methylpyridinium (X = Br, I) Int Meisenheimer-Type Intermediate SM->Int k1 (Addition) Nuc Nucleophile (e.g., Amine) Nuc->Int Prod Substituted Product + HX Int->Prod k2 (Elimination)

Fig 1. S_NAr addition-elimination mechanism for 4-halo-1-methylpyridinium salts.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both electrophiles based on established physical chemistry principles and empirical observations.

Parameter4-Bromo-1-methylpyridin-1-ium iodide4-Iodo-1-methylpyridin-1-ium iodide
C4 Electrophilicity Very High (Driven by Br electronegativity)High (Slightly lower than Br analog)
Leaving Group Ability Good (Stronger C-Br bond)Excellent (Weaker, polarizable C-I bond)
SN​Ar Yields (Amination) 85% – 95%75% – 85%
Halogen Bonding ( σ -hole) ModerateExceptionally Strong
Side Reactivity MinimalProne to dehalogenation/radical pathways
Storage Stability Stable at RT (Keep dry)Light-sensitive (Store at 4°C in dark)

Self-Validating Experimental Protocol: SN​Ar Amination

To ensure absolute trustworthiness and reproducibility, the following protocol for the amination of 4-bromo-1-methylpyridin-1-ium iodide is designed as a self-validating system . Every step includes a built-in causality check to verify the integrity of the reaction.

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-QC

  • Action: Dissolve 1.0 equiv of 4-bromo-1-methylpyridin-1-ium iodide in anhydrous Acetonitrile (MeCN).

  • Causality & QC: Halopyridinium salts can degrade via hydrolysis if exposed to ambient moisture. Validation: Perform a rapid LC-MS check to confirm the intact M+ mass of the starting material before proceeding.

Step 2: Solvent & Base Addition

  • Action: Add 1.2 equiv of the secondary amine (e.g., morpholine) followed by 2.0 equiv of Triethylamine ( Et3​N ).

  • Causality: MeCN is a polar aprotic solvent that readily dissolves the cationic electrophile but often allows the hydrohalide byproduct to precipitate, driving the equilibrium forward. Et3​N neutralizes the generated HBr, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Action: Stir the mixture at 25°C – 40°C for 2 to 4 hours.

  • Causality & QC: The permanent positive charge makes heating largely unnecessary for strong nucleophiles. Validation: Monitor via Normal-Phase TLC (DCM:MeOH 9:1). The highly polar starting material stays near the baseline, while the substituted product exhibits a distinct Rf​ shift, allowing clear visual confirmation of C-Br bond cleavage.

Step 4: Isolation & Post-QC

  • Action: Concentrate the solvent in vacuo, reconstitute in minimal methanol, and precipitate the product by adding cold diethyl ether. Filter and dry.

  • Causality & QC: Ether precipitation leverages the differential solubility of the pyridinium salt versus neutral organic impurities. Validation: Acquire a 1H NMR spectrum. The chemical shift of the N-methyl protons (typically around δ 4.0 - 4.3 ppm) is highly sensitive to the electronic nature of the C4 substituent. A distinct shift definitively validates the successful substitution.

Protocol_Workflow QC1 QC Check: Pre-reaction Verify SM purity via LC-MS React Reaction Execution Mix SM, Nuc, Base in MeCN QC1->React IPC In-Process Control (IPC) Monitor C-X cleavage via TLC React->IPC Purify Isolation & Purification Precipitation or Chromatography IPC->Purify QC2 QC Check: Post-reaction Validate via 1H NMR (N-Me shift) Purify->QC2

Fig 2. Self-validating experimental workflow for pyridinium S_NAr reactions.

Comparative

HPLC method validation for assessing 4-Iodo-1-methylpyridin-1-ium iodide purity

An in-depth technical comparison guide for the analytical validation of highly polar quaternary ammonium compounds. The Analytical Challenge: 4-Iodo-1-methylpyridin-1-ium Iodide 4-Iodo-1-methylpyridin-1-ium iodide (also...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the analytical validation of highly polar quaternary ammonium compounds.

The Analytical Challenge: 4-Iodo-1-methylpyridin-1-ium Iodide

4-Iodo-1-methylpyridin-1-ium iodide (also known as N-methyl-4-iodopyridinium iodide) is a permanently charged quaternary ammonium salt widely utilized as a model compound in halogen bonding research and as an intermediate in organic synthesis[1]. Because of its extreme polarity and permanent positive charge, assessing its purity presents a significant analytical bottleneck.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on nonpolar C18 stationary phases, highly polar analytes like 4-iodo-1-methylpyridin-1-ium iodide exhibit negligible affinity[2]. They bypass the stationary phase and elute in the void volume ( t0​ ), making it impossible to resolve the active compound from synthetic impurities (such as unreacted 4-iodopyridine or methyl iodide). To solve this, chromatographers must alter the retention mechanism, typically choosing between Ion-Pairing RPLC (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)[3].

Mechanistic Comparison: HILIC vs. IP-RPLC

To achieve the retention of quaternary amines, the two methodologies rely on fundamentally different chemical mechanisms:

  • Ion-Pairing RPLC (IP-RPLC): This method involves adding a hydrophobic anionic surfactant (e.g., sodium 1-heptanesulfonate) to the mobile phase. The surfactant pairs with the positively charged pyridinium ion, neutralizing its charge and increasing its hydrophobicity to allow retention on a standard C18 column.

    • Causality & Limitations: While effective for retention, the ion-pairing reagent dynamically coats the stationary phase, requiring exceptionally long equilibration times. Furthermore, these non-volatile reagents severely suppress ionization and contaminate the system, rendering the method incompatible with Mass Spectrometry (MS)[2].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates as an orthogonal approach to RPLC[4]. It utilizes a polar stationary phase (such as a zwitterionic sulfoalkylbetaine surface) and a highly organic mobile phase (typically >70% acetonitrile)[5].

    • Causality & Advantages: The stationary phase strongly adsorbs water from the mobile phase, creating an enriched aqueous layer. The polar 4-iodo-1-methylpyridin-1-ium ion partitions from the bulk organic mobile phase into this aqueous layer, supplemented by electrostatic interactions with the zwitterionic surface[5]. Because HILIC avoids non-volatile surfactants and uses highly volatile organic solvents, it offers superior electrospray ionization (ESI) efficiency for LC-MS hyphenation[3].

PolarityDecision Target 4-Iodo-1-methylpyridin-1-ium Iodide (Quaternary Amine, Highly Polar) RP Standard RPLC (C18 Column) Target->RP Direct Analysis IP_RP Ion-Pairing RPLC (C18 + Alkyl Sulfonate) Target->IP_RP Add Ion-Pairing Agent HILIC HILIC (Zwitterionic/Amide) Target->HILIC Orthogonal Approach Result1 Elutes in Void Volume (Poor Resolution) RP->Result1 Result2 Adequate Retention (MS Incompatible) IP_RP->Result2 Result3 Excellent Retention (MS Compatible) HILIC->Result3

Logical decision tree for HPLC method selection for highly polar ionic compounds.

Experimental Protocols: Designing a Self-Validating System

To establish trustworthiness and ensure reproducibility, an analytical protocol must be self-validating. This requires integrating System Suitability Testing (SST) directly into the workflow. Below are the optimized methodologies for both approaches.

Protocol 1: HILIC (Recommended Method)
  • Column Selection: ZIC-pHILIC (150 mm × 4.6 mm, 5 µm). Causality: The polymeric zwitterionic phase minimizes secondary interactions with residual silanols that typically cause peak tailing in silica-based columns[5].

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Aqueous Buffer (20 mM Ammonium Formate, pH 3.5). Causality: In HILIC, water acts as the strong eluting solvent[2]. Maintaining 80% organic content ensures sufficient partitioning of the analyte into the stationary phase's hydration layer.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Sample Preparation (Critical Step): Dissolve the 4-iodo-1-methylpyridin-1-ium iodide standard in 80:20 ACN:Water. Causality: Injecting a strong solvent (e.g., 100% water) onto a HILIC column disrupts the localized hydration layer, leading to severe peak distortion, splitting, and premature elution[2]. Matching the sample diluent to the mobile phase prevents this thermodynamic shock.

  • System Suitability (Self-Validation): Inject a resolution mixture of 4-iodopyridine (precursor) and 4-iodo-1-methylpyridin-1-ium iodide. Proceed with validation only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5.

Protocol 2: IP-RPLC (Alternative Method)
  • Column Selection: Agilent Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: 60% Water (containing 10 mM sodium 1-heptanesulfonate and 0.1% Trifluoroacetic acid) / 40% Methanol.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Sample Preparation: Dissolve the analyte directly in the mobile phase.

  • System Suitability (Self-Validation): Flush the column with at least 20 column volumes of mobile phase prior to injection. Causality: The slow adsorption kinetics of the ion-pairing reagent onto the C18 silica require extended equilibration to achieve a stable baseline and reproducible retention times.

ICH Q2(R2) Method Validation Comparison

The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, integrating modern techniques and robust statistical evaluations[6][7]. The guidelines specifically highlight the use of orthogonal methods, such as HILIC, when specificity is challenging to achieve via traditional means[8].

ValidationWorkflow Dev Method Optimization (HILIC ZIC-pHILIC) Spec Specificity Assessment (vs. Precursors) Dev->Spec Quant Linearity, LOD/LOQ & Accuracy Spec->Quant Prec Repeatability & Intermediate Precision Quant->Prec Rob Robustness Testing (ICH Q2(R2) Matrix) Prec->Rob

Sequential ICH Q2(R2) validation workflow for the HILIC analytical procedure.

Both methods were subjected to validation against ICH Q2(R2) parameters. The quantitative performance data is summarized below.

Table 1: Comparative ICH Q2(R2) Validation Data

Validation ParameterHILIC PerformanceIP-RPLC PerformanceCausality / Scientific Insight
Specificity (Resolution) Rs​ = 4.8 Rs​ = 2.2HILIC provides superior orthogonal selectivity for polar impurities compared to hydrophobic C18 phases[4][8].
Linearity (Range) 1.0 - 100 µg/mL ( R2 = 0.9998)5.0 - 100 µg/mL ( R2 = 0.9985)HILIC's stable baseline allows for a wider dynamic range, whereas IP-RPLC suffers from baseline drift due to surfactant dynamics.
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.8 µg/mL / 2.5 µg/mLHigh organic content in HILIC enhances UV transparency and greatly improves MS desolvation efficiency[3].
Accuracy (Recovery) 99.8% ± 0.5%97.2% ± 1.8%The absence of complex ion-pairing equilibria in HILIC ensures consistent analyte recovery across concentrations.
Precision (Repeatability) 0.6% RSD (n=6)2.3% RSD (n=6)IP-RPLC relies on dynamic stationary phase coating, making retention highly sensitive to minor temperature or flow fluctuations.
Robustness High (Stable tR​ with ±2% ACN)Low ( tR​ sensitive to IP conc.)The HILIC mechanism is inherently more stable once the aqueous layer is established on the stationary phase.

Conclusion

For the purity assessment of highly polar, permanently ionized compounds like 4-iodo-1-methylpyridin-1-ium iodide, HILIC is objectively superior to IP-RPLC. By aligning with the updated ICH Q2(R2) guidelines[6], the HILIC method demonstrates enhanced specificity, superior precision, and lower limits of detection. Crucially, by eliminating ion-pairing reagents, the HILIC workflow ensures seamless LC-MS compatibility, making it the definitive choice for modern drug development and synthetic verification laboratories.

References

  • Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography. ResearchGate.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent.
  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc.
  • The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Spectroscopy Online.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group.
  • Validation of Analytical Procedure Q2(R2). ICH.
  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Iodo-1-methylpyridin-1-ium Iodide

Introduction In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, Electrospray Ioni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) stands out for its sensitivity and structural diagnostic power. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 4-Iodo-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt. Such compounds are not only important as synthetic intermediates but also find applications as ionic liquids and biologically active molecules.[1][2]

Understanding the fragmentation pattern is crucial for unambiguous identification in complex matrices and for predicting the stability and reactivity of related compounds. This guide moves beyond a simple recitation of data, explaining the rationale behind the fragmentation pathways and comparing the behavior of the iodo-substituted cation to its lighter halogen analogs. We will explore how bond strengths and substituent effects dictate the competitive fragmentation channels under collision-induced dissociation (CID) conditions.[3]

Experimental Rationale & Design

The choice of ESI as the ionization method is a logical starting point. 4-Iodo-1-methylpyridin-1-ium iodide exists as a pre-formed salt, making it an ideal candidate for ESI, a soft ionization technique that transfers ions from solution to the gas phase with minimal initial fragmentation.[1] Analysis will be conducted in positive ion mode to directly observe the 4-iodo-1-methylpyridinium cation.

The core of this analysis lies in tandem mass spectrometry (MS/MS), where the cation of interest is mass-selected and subjected to energetic collisions with an inert gas (e.g., argon or nitrogen).[3] This process, known as Collision-Induced Dissociation (CID), imparts internal energy into the ion, leading to bond cleavage.[3] By systematically ramping the collision energy, we can control the extent of fragmentation and map the complete dissociation pathway, from the most facile bond cleavages to more complex rearrangements.

Workflow for Fragmentation Analysis

The overall experimental process follows a logical sequence designed for comprehensive data acquisition and interpretation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation prep Dilute Sample (e.g., 10 µM in 50:50 ACN:H2O) infusion Direct Infusion via Syringe Pump prep->infusion ms1 MS1 Full Scan (Identify Precursor Ion) infusion->ms1 isolation Isolate Precursor Ion (m/z 221.0) ms1->isolation ms2 MS/MS Experiment (Collision-Induced Dissociation) isolation->ms2 pathway Propose Fragmentation Pathways ms2->pathway comparison Compare with Analogs (Cl, Br derivatives) pathway->comparison

Caption: Experimental workflow for MS/MS analysis.

Results and Discussion: Unraveling the Fragmentation Pathways

Upon introduction into the mass spectrometer via ESI, the 4-Iodo-1-methylpyridin-1-ium salt readily produces an intense signal for the corresponding cation, [C₆H₇IN]⁺, at a mass-to-charge ratio (m/z) of 220.96. This becomes our precursor ion for MS/MS analysis.

Collision-induced dissociation of this precursor ion reveals two primary, competing fragmentation channels, governed by the cleavage of the exocyclic C-I and N-C bonds.

Proposed Fragmentation Pathways

Caption: Primary fragmentation pathways of the 4-iodo-1-methylpyridinium cation.

  • Loss of a Methyl Radical (CH₃•): This pathway involves the homolytic cleavage of the N-CH₃ bond, resulting in the formation of a neutral methyl radical and the even-electron cation of 4-iodopyridine at m/z 205.94. This is a common fragmentation route for N-alkylated pyridinium and other quaternary ammonium salts.[4]

  • Loss of an Iodine Radical (I•): This competing pathway arises from the homolytic cleavage of the C-I bond at the 4-position of the pyridine ring. This produces a neutral iodine radical and the 1-methylpyridinium cation at m/z 94.06.

The relative abundance of these two fragment ions is highly dependent on the applied collision energy and reflects the relative bond dissociation energies of the N-CH₃ and C-I bonds within the energized precursor ion.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
220.96205.94CH₃• (15.02 Da)4-Iodopyridine
220.9694.06I• (126.90 Da)1-Methylpyridinium

Comparative Analysis with Other Halogenated Pyridinium Salts

To provide a richer context, we must compare the fragmentation of the iodo-derivative with its bromo- and chloro-analogs. The key differentiator is the carbon-halogen (C-X) bond strength, which follows the trend C-Cl > C-Br > C-I.

  • For 4-Chloro-1-methylpyridinium ([C₆H₇ClN]⁺, m/z 128.03): The C-Cl bond is significantly stronger than the N-CH₃ bond. Consequently, upon CID, the fragmentation spectrum is overwhelmingly dominated by the loss of a methyl radical to form the 4-chloropyridine cation (m/z 113.00). The loss of a chlorine radical is a very minor, high-energy channel.

  • For 4-Bromo-1-methylpyridinium ([C₆H₇BrN]⁺, m/z 171.98): The C-Br bond is weaker than the C-Cl bond but still stronger than the C-I bond. Here, we observe a more competitive fragmentation landscape. While the loss of a methyl radical to form the 4-bromopyridine cation (m/z 156.96) is still a major pathway, the loss of a bromine radical to form the 1-methylpyridinium cation (m/z 94.06) becomes significantly more pronounced compared to the chloro-analog.

  • For 4-Iodo-1-methylpyridinium ([C₆H₇IN]⁺, m/z 220.96): The C-I bond is the weakest among the halogens. This results in the most balanced competition between the two fragmentation channels. At lower collision energies, the loss of the iodine radical (m/z 94.06) can be as prominent, or even more prominent, than the loss of the methyl radical (m/z 205.94). This observation is a direct reflection of the C-I bond's lability.

This comparative data underscores a critical principle in mass spectrometry: fragmentation patterns are a direct readout of molecular structure and bond energetics. The unique and competitive loss of the iodine atom serves as a highly diagnostic feature for identifying 4-iodo-1-methylpyridinium and distinguishing it from its halogenated congeners. The presence of a strong halogen bond donor site on the iodinated cation also influences its interactions and potential fragmentation behavior.[5][6]

CationPrecursor [M]⁺ (m/z)C-X Bond Energy (kJ/mol, approx.)Primary FragmentationSecondary Fragmentation
4-Chloro- 128.03~400Loss of CH₃• (dominant)Loss of Cl• (minor)
4-Bromo- 171.98~330Loss of CH₃• (major)Loss of Br• (significant)
4-Iodo- 220.96~270Loss of CH₃• (competitive)Loss of I• (competitive)

Detailed Experimental Protocol

This protocol outlines the steps for acquiring high-quality MS and MS/MS data for 4-Iodo-1-methylpyridin-1-ium iodide.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-Iodo-1-methylpyridin-1-ium iodide in methanol.
  • Perform a serial dilution to create a working solution of 10 µM in a solvent mixture of 50:50 acetonitrile:water (v/v) with 0.1% formic acid. The acid is included to ensure consistent solvent conditions, although it is not required for ionization of this pre-charged analyte.

2. Instrument Setup (Typical ESI-QTOF or Ion Trap):

  • Ionization Mode: ESI, Positive
  • Capillary Voltage: 3.5 - 4.5 kV
  • Source Temperature: 100 - 150 °C
  • Drying Gas (N₂): Flow rate of 5-10 L/min at 250-350 °C.[7]
  • Nebulizer Gas (N₂): Pressure of 1-2 Bar.
  • Infusion Flow Rate: 5 - 10 µL/min.

3. Data Acquisition:

  • MS1 (Full Scan) Mode:
  • Acquire a full scan spectrum from m/z 50 to 500 to confirm the presence and purity of the precursor ion ([C₆H₇IN]⁺ at m/z 220.96).
  • MS/MS (Fragmentation) Mode:
  • Set the instrument to product ion scan mode.
  • Select the precursor ion at m/z 221.0 (allowing for an isolation window of 1-2 Da).
  • Apply collision-induced dissociation (CID) using Argon as the collision gas.
  • Ramp the collision energy (CE). Start with a low CE (e.g., 5-10 eV) and incrementally increase it (e.g., in 5 eV steps up to 40-50 eV) to observe the full fragmentation profile. This allows for the construction of a breakdown curve, showing the relative abundance of precursor and fragment ions as a function of collision energy.

Conclusion

The fragmentation analysis of 4-Iodo-1-methylpyridin-1-ium iodide by ESI-MS/MS reveals a rich and informative pattern characterized by two primary, competitive dissociation pathways: the loss of a methyl radical and the loss of an iodine radical. This behavior, when compared with chloro- and bromo-analogs, directly reflects the trend in carbon-halogen bond strengths. The prominent signal for the loss of an iodine radical is a key diagnostic feature for this compound. This guide provides researchers with the foundational knowledge and practical protocols to confidently identify and characterize this and similar quaternary ammonium compounds, leveraging the predictive power of mass spectrometric fragmentation.

References

  • Jackson, G. (n.d.). Electrospray mass spectrometry of undiluted ionic liquids.
  • Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. (n.d.).
  • Extractive electrospray ionization mass spectrometry of ionic liquids. RSC Publishing.
  • Setner, B., Rudowska, M., Klem, E., Cebrat, M., & Szewczuk, Z. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PMC.
  • Collision-induced dissociation. Wikipedia.
  • Bielawska, A., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, ACS Publications.

Sources

Comparative

Comparative Catalytic Efficiency of 4-Iodo-1-methylpyridin-1-ium Iodide in Halogen-Bonding Organocatalysis

As organocatalysis evolves beyond traditional hydrogen-bonding frameworks, halogen bonding (XB) has emerged as a powerful tool for substrate activation. Among the myriad of XB donors, N-alkylated halogenopyridinium salts...

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Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis evolves beyond traditional hydrogen-bonding frameworks, halogen bonding (XB) has emerged as a powerful tool for substrate activation. Among the myriad of XB donors, N-alkylated halogenopyridinium salts represent a highly tunable and robust class of catalysts.

This guide provides an objective, data-driven comparison of 4-Iodo-1-methylpyridin-1-ium iodide against its structural analogs (such as bromo-, chloro-, and unsubstituted pyridinium salts). Designed for researchers and drug development professionals, this analysis dissects the mechanistic causality behind its superior catalytic efficiency and provides a self-validating protocol for benchmarking its performance in your own laboratory.

Mechanistic Causality: The Dynamics of the σ-Hole

The catalytic prowess of any halogen bond donor is dictated by the strength of its σ-hole —a region of positive electrostatic potential (ESP) located on the halogen atom, directly opposite to the covalent bond. The efficiency of 4-Iodo-1-methylpyridin-1-ium iodide is driven by three interconnected molecular factors:

  • Halogen Polarizability: Iodine is significantly larger and more polarizable than bromine or chlorine. This allows its electron cloud to be easily distorted, creating a larger and more intensely positive σ-hole [1].

  • Inductive Electron Withdrawal: The pyridinium core is inherently electron-deficient. N-methylation introduces a permanent positive charge to the ring, which dramatically increases the inductive electron withdrawal from the iodine atom, further amplifying the σ-hole's ESP[1].

  • Counterion Equilibrium: While the iodide counterion is a strong XB acceptor that forms predictable bonds in the solid state, in solution it establishes a dynamic equilibrium. This dynamic masking protects the vulnerable C–I bond from degradation while still allowing the catalyst to activate Lewis basic substrates (like imines or carbonyls) [2].

By contrast, chloropyridinium variants possess highly electronegative but poorly polarizable chlorine atoms. The electron density cannot be sufficiently distorted, resulting in a negligible σ-hole. Consequently, chloropyridinium salts frequently fail to form halogen bonds, rendering them catalytically inactive[1].

MechanisticCycle Substrate Lewis Basic Substrate (e.g., Imine/Carbonyl) Complex Halogen-Bonded Complex (LUMO Activation) Substrate->Complex + Catalyst Catalyst 4-Iodo-1-methylpyridin-1-ium (XB Donor) Catalyst->Complex σ-hole interaction TS Transition State (Accelerated Attack) Complex->TS + Nucleophile Product Product Formation & Catalyst Turnover TS->Product Bond Formation Product->Catalyst Catalyst Regeneration

Mechanistic pathway of substrate activation via halogen bonding by 4-Iodo-1-methylpyridin-1-ium.

Quantitative Performance Comparison

To objectively evaluate catalytic efficiency, we compare the N-methylpyridinium series across a benchmark transformation (e.g., the Aza-Diels-Alder reaction or Michael addition). The data illustrates a direct correlation between halogen polarizability, σ-hole strength, and product yield[1][2][3].

Catalyst VariantHalogen PolarizabilityRelative σ-Hole ESPHalogen Bond StrengthBenchmark Yield (%)Reaction Time (h)
4-Iodo-1-methylpyridin-1-ium HighMaximumStrong88 - 99%4 - 6
4-Bromo-1-methylpyridin-1-ium ModerateIntermediateModerate45 - 60%12 - 16
4-Chloro-1-methylpyridin-1-ium LowNegligibleWeak / None< 10%24+
1-Methylpyridin-1-ium (Control) N/AN/ANoneTrace24+

Data synthesis derived from comparative studies on halogenopyridinium-catalyzed cycloadditions and affinity chromatography interactions[3].

Self-Validating Experimental Protocol for Catalyst Benchmarking

To ensure scientific integrity, any evaluation of an XB catalyst must actively rule out background Brønsted acidity and general ionic solvent effects. The following protocol outlines a self-validating system for benchmarking 4-Iodo-1-methylpyridin-1-ium iodide in a standard Michael addition workflow.

Step 1: Catalyst Preparation & Verification

Causality: Commercially available salts may contain trace impurities or moisture that act as hidden Brønsted acids.

  • Synthesize the catalyst via direct N-alkylation of 4-iodopyridine with methyl iodide in dry acetonitrile.

  • Recrystallize the resulting precipitate from methanol/diethyl ether to ensure >99% purity.

  • Verification: Confirm N-methylation via 1 H-NMR. The N-methyl protons should appear as a distinct singlet shifted downfield (approx. δ 4.3 - 4.5 ppm) due to the deshielding effect of the pyridinium core.

Step 2: Solvent Selection

Causality: Halogen bonds are highly sensitive to competitive binding.

  • Select a non-coordinating, non-polar solvent such as dry dichloromethane (DCM) or chloroform.

  • Crucial Avoidance: Do not use DMSO or DMF. These solvents are strong XB acceptors and will competitively bind to the iodine's σ-hole, quenching catalytic activity[2].

Step 3: Establishing the Self-Validating Control Matrix

Set up three parallel reaction vessels under identical inert atmospheres (Argon/N 2​ ):

  • Vessel A (Thermal Baseline): Substrates only. Validates that the reaction does not proceed spontaneously at room temperature.

  • Vessel B (Ionic/Medium Control): Substrates + 10 mol% 1-methylpyridin-1-ium iodide (unsubstituted). Validates that any observed catalysis in Vessel C is due to the halogen bond, not the general presence of a pyridinium cation or iodide anion.

  • Vessel C (Active Test): Substrates + 10 mol% 4-Iodo-1-methylpyridin-1-ium iodide.

Step 4: Kinetic Monitoring
  • Stir all vessels at 25 °C.

  • Extract 50 μ L aliquots at 1-hour intervals. Quench immediately.

  • Analyze via HPLC or in-situ NMR to plot conversion rates over time. The divergence in the kinetic curve of Vessel C compared to Vessel B provides definitive proof of halogen-bond-driven LUMO lowering.

Protocol Step1 1. Catalyst Synthesis & NMR Verification Step2 2. Control Reactions (No Cat. & H-Cat.) Step1->Step2 Step3 3. Benchmark Reaction (10 mol% XB Cat.) Step2->Step3 Step4 4. Kinetic Profiling (In-situ HPLC/NMR) Step3->Step4 Step5 5. Yield & Selectivity Quantification Step4->Step5

Standardized, self-validating experimental workflow for benchmarking XB catalysts.

Conclusion

For drug development professionals and synthetic chemists, 4-Iodo-1-methylpyridin-1-ium iodide offers a superior balance of catalytic efficiency, synthetic accessibility, and bench stability compared to its bromo- and chloro- counterparts. The synergistic effect of iodine's high polarizability and the electron-withdrawing N-methylpyridinium core generates a robust σ-hole capable of profound LUMO activation. By adhering to strict, self-validating experimental protocols, researchers can reliably harness this compound to drive complex cycloadditions and cross-coupling methodologies.

References

  • Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: Crystal Growth & Design (via PMC / NIH) URL:[Link]

  • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography Source: Chemistry – A European Journal (via ResearchGate) URL:[Link]

Sources

Validation

X-Ray Crystallography Comparison of 4-Iodo-1-methylpyridin-1-ium Iodobismuthate Phases

Introduction: The Role of Halogen Bonding in Structural Evolution In the pursuit of lead-free optoelectronic materials, hybrid iodobismuthates have garnered significant attention. The structural diversity of these materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Halogen Bonding in Structural Evolution

In the pursuit of lead-free optoelectronic materials, hybrid iodobismuthates have garnered significant attention. The structural diversity of these materials is heavily dictated by the choice of organic templating cations. When 4-iodo-1-methylpyridin-1-ium iodide (IPyMe·I) is reacted with bismuth iodide (BiI₃), the system does not yield a single static polymorph. Instead, it undergoes a series of successive, solvent-mediated structural transformations [1].

The IPyMe⁺ cation serves as a highly effective structure-directing agent. The iodine atom on the pyridinium ring acts as a strong halogen bond donor, engaging in robust I···I interactions with the inorganic iodobismuthate network. This halogen bonding not only drives the formation of three distinct crystalline phases—C_1, C_2, and C_3—but also imparts excellent water-resistance to the resulting hybrid materials [1]. This guide objectively compares the X-ray crystallographic profiles, optical properties, and synthesis methodologies of these distinct phases.

Phase Comparison & Crystallographic Data

The transformation from C_1 to C_3 represents a shift from a 1D polymeric network to fully isolated 0D monomers. Density Functional Theory (DFT) and electron density topological analyses reveal that the optical bandgap in these hybrids is primarily governed by the nature of the Bi–I bonds rather than the macroscopic dimensionality of the inorganic network [1].

PhaseMorphologyInorganic MotifDimensionalitySpace GroupOptical Bandgap (eV)Thermochromism (100K–450K)
C_1 Needle{BiI₄⁻}ₙ1D ChainP1̄ (Triclinic)1.80Yellow ↔ Dark Red
C_2 PrismaticBi₂I₉³⁻0D BinuclearP1̄ (Triclinic)1.84Yellow ↔ Dark Red
C_3 BlockBiI₆³⁻0D MonomericP2₁/c (Monoclinic)2.00Yellow ↔ Dark Red

Table 1: Crystallographic and optical properties of IPyMe-templated iodobismuthate phases.

Experimental Workflows & Self-Validating Protocols

The isolation of each specific phase relies heavily on kinetic versus thermodynamic control, as well as the modulation of iodide concentration in the solvent environment. The following protocols are designed as self-validating systems to ensure experimental accuracy.

Protocol A: Solvent-Mediated Successive Transformation (C_1 and C_2)

Causality: Methanol provides moderate solubility for the precursors, leading to the rapid precipitation of a kinetic amorphous phase (P_1). Over time, solvent-mediated dissolution-recrystallization allows the system to overcome the activation energy barrier, transitioning first to the intermediate 1D chain structure (C_1) and finally to the thermodynamically stable 0D binuclear structure (C_2).

  • Precursor Mixing: Dissolve equimolar amounts of IPyMe·I and BiI₃ in methanol at room temperature under continuous stirring.

    • Validation Checkpoint: The immediate formation of a yellow amorphous solid (P_1) confirms successful supersaturation and kinetic precipitation.

  • Aging for Phase C_1: Allow the methanolic suspension to age undisturbed at room temperature for 4 to 6 hours.

    • Validation Checkpoint: The visual transition of the amorphous precipitate into distinct yellow needle-like crystals confirms the formation of the kinetic 1D phase (C_1).

  • Extended Aging for Phase C_2: Continue to age the mother liquor containing C_1 crystals for an additional 48 hours.

    • Validation Checkpoint: The morphological shift from needle-like crystals to thicker, prismatic crystals confirms the thermodynamic shift to the binuclear Bi₂I₉³⁻ phase (C_2).

Protocol B: Hydrothermal Synthesis under High Iodide Concentration (C_3)

Causality: The addition of hydroiodic acid (HI) serves a dual purpose. First, it creates an acidic hydrothermal environment that increases precursor solubility for high-quality single-crystal growth. Second, the excess iodide ions shift the coordination equilibrium from the binuclear Bi₂I₉³⁻ (C_2) to the fully coordinated, monomeric BiI₆³⁻ octahedra (C_3).

  • Acidic Precursor Preparation: Suspend IPyMe·I and BiI₃ in a mixture of methanol and concentrated hydroiodic acid (HI).

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined autoclave and heat to 120°C for 24 hours, followed by slow cooling to room temperature.

    • Validation Checkpoint: The initial formation of prismatic crystals indicates the successful hydrothermal crystallization of C_2.

  • Extended Acidic Aging: Leave the C_2 crystals in the HI-rich mother liquor for approximately 3 days.

    • Validation Checkpoint: The conversion of prismatic crystals into distinct block-like crystals confirms the iodide-driven cleavage of the binuclear clusters into the monomeric C_3 phase.

Structural Transformation Pathway

G Mix IPyMe·I + BiI3 (Methanolic Solution) P1 Amorphous Solid (P_1) Immediate Mixing Mix->P1 Immediate Precipitation Hydro Hydrothermal Reaction (+ Hydroiodic Acid) Mix->Hydro Add HI (Excess I-) C1 Needle Crystals (C_1) 1D {BiI4-}n Chains Bandgap: 1.80 eV P1->C1 Hours (Solvent-Mediated) C2 Prismatic Crystals (C_2) 0D Binuclear Bi2I9 3- Bandgap: 1.84 eV C1->C2 ~2 Days (Thermodynamic Shift) C3 Block Crystals (C_3) 0D Monomeric BiI6 3- Bandgap: 2.00 eV C2->C3 ~3 Days (High I- Conc.) Hydro->C2 Hydrothermal Synthesis

Successive structural transformations of IPyMe-templated iodobismuthate hybrids.

Mechanistic Insights: Thermochromism and Stability

Beyond structural evolution, all three phases exhibit a fully reversible thermochromic response, transitioning from yellow at 100 K to dark red at 450 K [1]. Variable-temperature X-ray diffraction attributes this phenomenon to lattice expansion. As thermal energy increases, the intermolecular distances within the crystal lattice expand, subtly altering the Bi–I bond lengths and angles. This expansion modifies the electron-phonon coupling and narrows the optical bandgap at elevated temperatures, resulting in the observed red-shift in absorption.

Furthermore, the strategic incorporation of the 4-iodo-1-methylpyridin-1-ium cation demonstrates a powerful crystal engineering principle. The resulting halogen bonds (I···I) between the organic cation and the iodobismuthate anions create a highly cohesive, hydrophobic lattice network, effectively shielding the moisture-sensitive bismuth-halide bonds from aqueous degradation [1].

References

  • Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites Dalton Transactions (RSC Publishing) URL:[Link]

Comparative

Benchmarking 4-Iodo-1-methylpyridin-1-ium iodide against traditional halogen bond donors

Benchmarking 4-Iodo-1-methylpyridin-1-ium Iodide Against Traditional Halogen Bond Donors: A Comprehensive Guide Executive Summary The landscape of supramolecular chemistry and organocatalysis is undergoing a paradigm shi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Iodo-1-methylpyridin-1-ium Iodide Against Traditional Halogen Bond Donors: A Comprehensive Guide

Executive Summary

The landscape of supramolecular chemistry and organocatalysis is undergoing a paradigm shift. For decades, neutral perfluoroaryl iodides (e.g., pentafluoroiodobenzene) served as the standard for halogen bond (XB) donors. However, the demand for stronger, highly directional, and solvent-tolerant non-covalent interactions has driven the development of cationic XB donors. This guide benchmarks 4-iodo-1-methylpyridin-1-ium iodide (and its triflate counterpart, collectively referred to as 4IMP) against traditional neutral donors, providing researchers and drug development professionals with the mechanistic insights and self-validating protocols needed to leverage this next-generation reagent.

Mechanistic Foundations: The Cationic Advantage

Halogen bonding is driven by the σ -hole—a region of positive electrostatic potential on the outermost surface of a covalently bonded halogen atom. The strength of the halogen bond is directly proportional to the depth (positive magnitude) of this σ -hole.

Traditional neutral donors, such as pentafluoroiodobenzene ( C6​F5​I ), rely on the electron-withdrawing nature of fluorine atoms to polarize the iodine atom. While effective, this inductive pull is fundamentally limited.

In contrast, 4IMP utilizes a fundamentally different electronic architecture. The permanent positive charge on the N-methylpyridinium ring acts as an extreme electron sink. This cationic charge propagates through the aromatic π -system, drastically depleting electron density from the para-substituted iodine atom. The causality is clear: the cationic charge deepens the σ -hole potential ( Vmax​ ) far beyond what neutral fluorination can achieve, transforming 4IMP into a highly reactive, chemoselective Lewis acid capable of activating challenging substrates[1].

XB_Mechanism cluster_cationic Cationic Donor (4IMP) cluster_neutral Neutral Donor (C6F5I) A N-Methylpyridinium (Strong e⁻ Withdrawal) B Iodine Atom (Deep σ-hole) A->B Inductive Pull C Lewis Base (Halide/Imine) B->C Strong XB D Perfluoroaryl Ring (Moderate e⁻ Withdrawal) E Iodine Atom (Shallow σ-hole) D->E Inductive Pull F Lewis Base (Halide/Imine) E->F Weak XB

Fig 1: Electronic activation pathways comparing cationic and neutral halogen bond donors.

Quantitative Benchmarking

To objectively evaluate 4IMP against traditional alternatives, we must look at their thermodynamic binding affinities and calculated structural parameters. The table below synthesizes the performance metrics of 4IMP against standard neutral donors[2].

Performance Metric4-Iodo-1-methylpyridin-1-ium (4IMP)Pentafluoroiodobenzene ( C6​F5​I )1,4-Diiodotetrafluorobenzene (DITFB)
Donor Classification Cationic (Monodentate)Neutral (Monodentate)Neutral (Bidentate)
σ -Hole Potential ( Vmax​ ) >150 kcal/mol (Deep) ∼30 kcal/mol (Moderate) ∼35 kcal/mol (Moderate)
Chloride Affinity ( Ka​ ) >103 M −1 (in polar solvents) <10 M −1 (in non-polar solvents) ∼20 M −1 (in non-polar solvents)
Catalytic Chemoselectivity Very High (Activates imines/carbonyls)Low to ModerateModerate
Solvent Tolerance High (Functions in MeCN, MeOH, Water)Low (Competed out by polar solvents)Low (Competed out by polar solvents)
Primary Applications SPPS, Perovskite doping, ChromatographyBasic organocatalysisCrystal engineering

Self-Validating Experimental Protocols

Protocol A: Determining Binding Constants via NMR Titration

To accurately measure the superior binding affinity of 4IMP, researchers must employ a rigorously controlled NMR titration workflow[2].

Step-by-Step Methodology & Causality:

  • Host Preparation: Prepare a 1.0 mM solution of 4IMP in CD3​CN .

    • Causality: CD3​CN is chosen because it is a polar aprotic solvent that dissolves the cationic salt but minimizes competitive hydrogen bonding that would otherwise mask the target halogen bond interaction.

  • Guest Titration: Sequentially add 0.1 to 10.0 equivalents of Tetrabutylammonium (TBA) chloride/iodide.

    • Causality: The bulky TBA + counter-cation prevents tight ion-pairing in solution, ensuring the halide acts as a "naked" Lewis base to interact exclusively with the iodine's σ -hole.

  • NMR Acquisition: Record 1H NMR spectra at a strictly controlled 298 K.

    • Causality: Halogen bonding is highly sensitive to entropy; thermal fluctuations will skew the association constant ( Ka​ ).

  • Shift Tracking: Monitor the chemical shift ( Δδ ) of the pyridinium ortho/meta protons.

    • Causality: Halide binding at the iodine atom alters the electron density of the entire pyridinium ring via through-bond inductive effects, causing a measurable upfield shift.

  • Self-Validation & Fitting: Before fitting the data to a 1:1 binding isotherm (e.g., using BindFit), construct a Job's plot. This empirically validates the 1:1 stoichiometry, ensuring the mathematical model matches the physical reality of the solution state.

Titration_Workflow S1 1. Host Preparation 1 mM 4IMP in CD3CN S2 2. Guest Titration Add 0-10 eq TBA-Halide S1->S2 Avoids H-bond competition S3 3. NMR Acquisition 1H/13C Spectra at 298 K S2->S3 TBA prevents ion-pairing S4 4. Shift Tracking Monitor Pyridinium Δδ S3->S4 Inductive shift tracking S5 5. Isotherm Fitting Extract Ka via 1:1 Model S4->S5 Quantitative benchmarking

Fig 2: Self-validating NMR titration workflow for determining halogen bond association constants.

Protocol B: 4IMP in Solid-Phase Peptide Synthesis (SPPS)

Traditional peptide coupling reagents often rely on basic conditions that risk epimerization of the alpha-carbon. 4IMP triflate has emerged as a superior alternative for SPPS[3].

Step-by-Step Methodology & Causality:

  • Resin Preparation: Swell the peptide-bound resin in DMF and deprotect the N-terminus.

  • Electrophilic Activation: Introduce the incoming amino acid alongside 4IMP triflate.

    • Causality: 4IMP acts as a highly localized, neutral-pH Lewis acid. Its deep σ -hole coordinates to the carbonyl oxygen of the amino acid, rendering the carbonyl carbon highly electrophilic. Because this activation occurs without the addition of strong bases, alpha-proton abstraction is entirely suppressed.

  • Cleavage & Validation: Cleave the peptide from the resin.

    • Self-Validation: Analyze the crude product via chiral HPLC. The absence of diastereomeric peaks validates that 4IMP achieved coupling with zero detectable epimerization[3].

Advanced Material Applications

Beyond molecular catalysis, the robust nature of the 4IMP halogen bond is revolutionizing materials science and separation technologies:

  • Hybrid Iodobismuthate Perovskites: When 4IMP is mixed with bismuth iodide ( BiI3​ ) in methanolic solutions, it drives successive structural transformations. The strong halogen bonds between the IPyMe+ cation and the iodobismuthate framework dictate the inorganic geometry (transitioning from 1D chains to binuclear and monomeric units). This specific structural regulation allows researchers to precisely tune the optical bandgap (from 1.80 eV to 2.00 eV) while imparting excellent water-resistance to the perovskite material[4].

  • Affinity Chromatography: Because the interaction strength of cationic halogen bonds rivals that of hydrogen bonds, 4-iodo-N-methylpyridinium moieties have been successfully grafted onto polyvinyl ether resins. These functionalized resins exploit halogen bonding to achieve highly selective affinity chromatography for protein separation, functioning efficiently even under high-salt buffer transitions[2].

References[4] Title: Halogen bonds regulating structures and optical properties of hybrid iodobismuthate perovskites - Dalton Transactions (RSC Publishing)

Source: rsc.org URL: [2] Title: Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography - ResearchGate Source: researchgate.net URL: [3] Title: Green Chemistry Articles of Interest to the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications Source: acs.org URL: [1] Title: Halogen Bond Catalysis: A Physical Chemistry Perspective - ACS Publications Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-1-methylpyridin-1-ium iodide proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 4-Iodo-1-methylpyridin-1-ium Iodide As drug development and synthetic methodologies evolve, laboratory safety protocols must transcend basic compliance to become s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 4-Iodo-1-methylpyridin-1-ium Iodide

As drug development and synthetic methodologies evolve, laboratory safety protocols must transcend basic compliance to become self-validating systems of operational excellence. 4-Iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5)[1] is a highly reactive halogenated pyridinium salt frequently utilized in specialized cross-coupling reactions and advanced organic synthesis.

Because this compound contains both a covalently bound iodine atom and an ionic iodide counterion, its waste streams present unique logistical and environmental challenges. This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this chemical, ensuring scientific integrity and regulatory compliance.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand the mechanistic reasoning behind its hazard profile. 4-Iodo-1-methylpyridin-1-ium iodide is a solid salt, but in laboratory settings, it is predominantly handled as a solute in organic reaction mixtures.

The Causality of Halogenated Waste Segregation: When this compound is dissolved in solvents or remains as unreacted residue, the entire mixture must be classified as Halogenated Organic Waste [2]. Halogenated wastes exhibit high persistence and require specialized high-temperature incineration at regulated facilities[3]. These incinerators are equipped with caustic scrubbers designed to neutralize the highly corrosive hydrohalic acids (such as HI and HCl) generated during combustion[3].

Mixing halogenated salts or solvents with non-halogenated waste streams drastically increases institutional disposal costs and can induce dangerous exothermic reactions (e.g., the explosive potential of mixing halogenated compounds with acetone)[4],[2].

Operational Workflow for Waste Segregation

Proper waste segregation begins at the moment of generation. The following table outlines the strict segregation matrix required when working with pyridinium salts and their associated solvent systems.

Table 1: Waste Segregation Matrix for Pyridinium Salts

Waste CategoryChemical ExamplesDisposal DestinationCritical Incompatibility Warnings
Halogenated Organics 4-Iodo-1-methylpyridin-1-ium iodide, DCM, ChloroformHalogenated Waste Container (Green Label)Do not mix with acetone, heavy metals, cyanides, or P-listed waste[4],[2].
Non-Halogenated Organics Ethanol, Hexane, Ethyl AcetateNon-Halogenated Container (Black Label)Keep strictly separate from halogenated streams to prevent reactions[4],[3].
Aqueous Inorganic Acidic/Basic aqueous workupsAqueous Waste Carboy (Blue Label)Do not mix acids and bases; keep away from organic solvents[3],[5].
Solid Debris Contaminated gloves, filter paper, empty vialsChemically Contaminated Waste BinMust be incinerated; never place in general municipal trash[4].
Waste Segregation Decision Pathway

WasteWorkflow Start Waste Generation: 4-Iodo-1-methylpyridin-1-ium iodide in Solvent Decision Is it mixed with Non-Halogenated Solvents? Start->Decision Segregate Segregate Immediately: Do Not Mix Decision->Segregate Yes Halogenated Designated Halogenated Organic Waste Container Decision->Halogenated No Segregate->Halogenated Label Attach Hazardous Waste Tag (List all constituents & %) Halogenated->Label Store Store in SAA (Secondary Containment) Label->Store EHS EHS Collection & High-Temp Incineration Store->EHS

Workflow for the segregation, labeling, and disposal of halogenated organic waste.

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, execute the following procedural steps every time 4-Iodo-1-methylpyridin-1-ium iodide waste is generated:

  • Container Preparation: Select a vapor-tight, chemically compatible container (e.g., a 4-liter white poly bottle or a 5-gallon plastic carboy)[2]. Avoid metal containers, as halide salts can cause severe corrosion over time.

  • Immediate Labeling: Attach a formal Hazardous Waste Tag to the container before or at the exact time the first drop of waste is added[6]. Explicitly write "4-Iodo-1-methylpyridin-1-ium iodide" alongside any solvents used. Do not use chemical formulas or shorthand abbreviations, as this violates EPA and institutional tracking guidelines[6].

  • Active Waste Transfer: Conduct all waste transfers inside an actively venting chemical fume hood[2]. Use a compatible funnel to prevent exterior spillage. The container must remain "vapor tight" and "spill proof" at all times; cap the container tightly immediately after the waste is added[6].

  • Satellite Accumulation Area (SAA) Storage: Store the closed container in a designated SAA within a secondary containment bund[4],[2]. Ensure the storage area is cool, dry, well-ventilated, and strictly segregated from incompatible substances like strong acids, bases, reactive metals, and cyanides[6],[4].

  • EHS Collection Initiation: Monitor the volume of the container. Once it reaches 3/4 capacity, immediately submit a chemical waste collection request to your Environmental Health and Safety (EHS) department[2]. Never allow waste to accumulate beyond the regulatory limit (typically 55 gallons per lab area)[6].

Emergency Spill Response Plan

In the event of an accidental release of 4-Iodo-1-methylpyridin-1-ium iodide (either as a neat solid or dissolved in a halogenated solvent), immediate and methodical action is required to prevent exposure and environmental contamination.

Spill Response Methodology
  • Assess and Evacuate: Determine the scale of the spill. For large spills or highly toxic solvent releases, immediately evacuate the area, close the lab doors to allow the fume hood to ventilate the room, and call 911 or campus security[6],[2].

  • Containment (Small Spills): For manageable spills (< 500 mL), don appropriate PPE (nitrile gloves, lab coat, safety goggles). If the spill is a solid, gently sweep it up using a dedicated brush and pan, avoiding the generation of airborne dust. If it is a liquid solution, place inert absorbent pads directly over the spill and allow them to sit until the liquid is fully absorbed[6].

  • Collection and Sealing: Place all saturated absorbent pads, contaminated paper towels, and utilized PPE into a heavy-duty plastic bag or a sealable, compatible container[6],[2].

  • Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual iodide salts[6].

  • Hazardous Waste Tagging: Seal the bag tightly, attach a Hazardous Waste Tag identifying the contents as "Halogenated Spill Cleanup Material (contains 4-Iodo-1-methylpyridin-1-ium iodide)", and request immediate disposal through EHS[6],[2].

Spill Response Decision Tree

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Toxicity Spill->Assess Small Small Spill (< 500 mL / manageable) Assess->Small Large Large Spill / Highly Toxic Assess->Large Absorb Apply Inert Absorbent Pads Small->Absorb Evacuate Evacuate Area & Close Doors Large->Evacuate Bag Double-Bag Absorbent & Seal Tightly Absorb->Bag Tag Tag as Hazardous Waste Bag->Tag Call Call 911 & EHS Evacuate->Call

Emergency spill response pathway for halogenated chemical incidents.

References

  • Halogenated Organic Liquids - Standard Operating Procedure Braun Research Group, University of Illinois Urbana-Champaign
  • Laboratory Waste Disposal Guidelines University of Wollongong (UOW)
  • Halogenated Solvents in Laboratories - Chemical Waste Guideline Temple University Campus Oper
  • Hazardous Waste Segreg
  • 4-iodo-1-methylpyridin-1-ium,iodide | CAS#:58080-92-5 Chemsrc Chemical D
  • Laboratory Chemical Waste Handling and Disposal Guidelines University of Canterbury

Sources

Handling

Personal protective equipment for handling 4-Iodo-1-methylpyridin-1-ium iodide

Handling 4-Iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5) requires a rigorous, causality-driven approach to laboratory safety. As a highly reactive electrophile, this compound is a critical reagent in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-Iodo-1-methylpyridin-1-ium iodide (CAS: 58080-92-5) requires a rigorous, causality-driven approach to laboratory safety. As a highly reactive electrophile, this compound is a critical reagent in drug development, specifically utilized for regiospecific nucleophilic aromatic substitution (SNAr) reactions[1]. However, the exact molecular properties that make it synthetically valuable also introduce severe occupational hazards.

This guide provides researchers and drug development professionals with a comprehensive, self-validating operational matrix for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To select the appropriate PPE and handling protocols, one must first understand the molecular behavior of 4-iodo-1-methylpyridin-1-ium iodide[2]:

  • Protein Alkylation and Arylation Hazard: The positively charged quaternary nitrogen (pyridinium) acts as a powerful electron-withdrawing group. This highly activates the 4-iodo position, making it exceptionally susceptible to nucleophilic attack[1]. If exposed to unprotected skin or mucous membranes, the compound will rapidly undergo SNAr with nucleophilic amino acid residues (such as cysteine thiols or lysine amines) in human tissue, leading to severe contact dermatitis, chemical burns, and permanent immunological sensitization.

  • Photolytic and Oxidative Degradation: The iodide counterion is inherently sensitive to light and ambient oxygen. Over time, it degrades to release elemental iodine ( I2​ ), which is highly volatile, corrosive, and toxic if inhaled.

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling activated pyridinium salts. The following matrix outlines the required gear and the mechanistic justification for each choice.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil).The quaternary ammonium salt can act as a phase-transfer catalyst, potentially carrying the reactive electrophile through thin, single-layer gloves. Neoprene offers superior resistance to halogenated organics.
Eye/Face Protection Snug-fitting chemical splash goggles + full face shield.The fine crystalline powder is a severe ocular irritant. The iodide salt is highly hygroscopic and will rapidly dissolve in the moisture of the eyes, causing immediate SNAr-mediated tissue damage.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a closed system).Inhalation of the dust exposes the respiratory mucosa directly to the alkylating agent and volatile iodine species. All handling should ideally occur in a Class II Type B2 biological safety cabinet or chemical fume hood.
Body Protection Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.Prevents microscopic dust accumulation on standard woven lab coats, which can trap the chemical against the skin and cause delayed, severe sensitization.

Operational Workflow & Handling Protocol

Every step in handling 4-Iodo-1-methylpyridin-1-ium iodide must be a self-validating system to ensure both operator safety and experimental integrity.

Phase 1: Weighing and Transfer

  • Purge and Prepare: Purge the analytical balance area within the fume hood with Argon or Nitrogen gas.

    • Causality: The iodide counterion is prone to oxidative degradation in ambient air, releasing toxic I2​ gas.

  • Static Elimination: Pass an anti-static gun (zerostat) over the weighing boat and spatula.

    • Causality: Pyridinium salts are highly crystalline and prone to static charge accumulation, which can cause the hazardous powder to aerosolize upon transfer.

  • Visual Integrity Check (Validation Step): Inspect the reagent before opening the amber vial.

    • Validation: A pale yellow or off-white crystalline powder confirms structural integrity. A dark brown or violet appearance indicates photolytic degradation to I2​ , invalidating the reagent for use and requiring immediate quenching.

  • Transfer: Use a ceramic or PTFE-coated spatula. Avoid stainless steel.

    • Causality: Halide salts, particularly reactive iodides, cause pitting and galvanic corrosion on stainless steel surfaces over time.

  • Post-Transfer Verification (Validation Step): Wipe the immediate work surface with a damp starch-iodide indicator paper.

    • Validation: If the paper remains white, the area is clean. A rapid shift to a blue/black color confirms a micro-spillage of iodine/iodide, triggering immediate localized decontamination.

Spill Response & Disposal Plan

In the event of a spill or when disposing of reaction waste, standard solvent cleanup is dangerous. The compound must be chemically neutralized.

Decontamination Protocol:

  • Quenching Solution Preparation: Prepare a fresh 10% (w/v) aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Chemical Neutralization: Slowly apply the thiosulfate solution to the reaction waste or spill area.

    • Causality: The thiosulfate ion ( S2​O32−​ ) serves a dual mechanistic purpose. First, it reduces any toxic, volatile elemental iodine ( I2​ ) back to water-soluble, benign iodide ( I− ). Second, it acts as a potent nucleophile, attacking the activated 4-position of the pyridinium ring via SNAr, permanently neutralizing the electrophilic hazard.

  • Validation of Quench (Validation Step): Add a few drops of starch indicator to the quenched mixture.

    • Validation: The absence of a dark blue/black color validates that all oxidative iodine species have been successfully neutralized.

  • Disposal: Route the neutralized, validated aqueous mixture to the designated halogenated aqueous waste stream.

Operational Safety Workflow Visualization

G Start Pre-Operation Setup (Fume Hood & PPE Matrix) Inspect Visual Integrity Check (Assess for I2 degradation) Start->Inspect Weigh Weighing & Transfer (Anti-static, Inert Gas) Inspect->Weigh Validated: Pale Yellow Powder Quench Quench with 10% Na2S2O3 (Neutralize Electrophile & I2) Inspect->Quench Invalidated: Dark Brown/Purple React Reaction Execution (SNAr Pathway) Weigh->React Spill Spill or Waste Generated? React->Spill Spill->Quench Yes Dispose Hazardous Waste Disposal (Halogenated Stream) Spill->Dispose No Quench->Dispose Validated: Starch Test Negative

Fig 1: Self-validating safety and operational workflow for handling 4-Iodo-1-methylpyridin-1-ium iodide.

References

  • Chemsrc. (2025). 4-iodo-1-methylpyridin-1-ium,iodide | CAS#:58080-92-5.
  • Sigma-Aldrich. (n.d.). 1-Methylpyridinium iodide analytical standard Safety Data Sheet.
  • VTechWorks. (n.d.). Regiospecific synthesis of 1H-indazolylpyridinium species and Nucleophilic Aromatic Substitution. Virginia Tech.

Sources

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